Elovl1-IN-3
Description
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2S)-2-phenyl-4-[6-(3-pyrazol-1-ylcyclobutyl)oxypyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C21H23N5O2/c1-2-5-16(6-3-1)19-14-25(9-10-27-19)20-13-21(23-15-22-20)28-18-11-17(12-18)26-8-4-7-24-26/h1-8,13,15,17-19H,9-12,14H2/t17?,18?,19-/m1/s1 |
InChI Key |
JXGFJBHPOCYADP-CTWPCTMYSA-N |
Isomeric SMILES |
C1CO[C@H](CN1C2=CC(=NC=N2)OC3CC(C3)N4C=CC=N4)C5=CC=CC=C5 |
Canonical SMILES |
C1COC(CN1C2=CC(=NC=N2)OC3CC(C3)N4C=CC=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Elovl1-IN-3 in Adrenoleukodystrophy: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of Elovl1-IN-3, a potent and selective inhibitor of the Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1), as a therapeutic strategy for Adrenoleukodystrophy (ALD). This document is intended for researchers, scientists, and drug development professionals actively involved in the study and treatment of this devastating neurodegenerative disorder.
Executive Summary
X-linked Adrenoleukodystrophy (ALD) is a rare genetic disorder caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ALDP. This defect leads to the pathological accumulation of very long-chain fatty acids (VLCFAs), particularly C26:0, in all tissues, with the most severe effects observed in the central nervous system, adrenal glands, and testes. The accumulation of VLCFAs is a central event in the pathophysiology of ALD, contributing to demyelination, neuroinflammation, and axonal degeneration.[1] ELOVL1 has been identified as the key and rate-limiting enzyme responsible for the elongation of VLCFAs, specifically the conversion of C22:0 to C26:0.[2][3] Therefore, inhibiting ELOVL1 presents a direct therapeutic strategy to curb the production of toxic VLCFAs. This compound (also known as compound 22) is a novel, orally bioavailable small molecule inhibitor of ELOVL1 that has demonstrated significant efficacy in preclinical models of ALD.
The Pathophysiological Role of ELOVL1 in ALD
In healthy individuals, the ALDP transporter, encoded by the ABCD1 gene, facilitates the transport of VLCFA-CoA esters from the cytosol into the peroxisome for degradation via β-oxidation. In ALD patients, mutations in ABCD1 impair this transport process, leading to the accumulation of VLCFA-CoA in the cytosol. This cytosolic excess of VLCFA-CoA serves as a substrate for the endoplasmic reticulum-resident enzyme ELOVL1, which catalyzes the elongation of these fatty acids, further exacerbating the accumulation of C24:0 and C26:0 species. This pathological cascade underscores the central role of ELOVL1 in the progression of ALD. The accumulation of VLCFAs is cytotoxic and has been shown to induce a range of downstream pathological effects, including mitochondrial dysfunction, oxidative stress, and a pro-inflammatory response, ultimately leading to the characteristic neurodegeneration seen in ALD.
Quantitative Efficacy of this compound
This compound has been shown to be a highly potent and selective inhibitor of ELOVL1. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| ELOVL1 Inhibition | HEK293 | IC50 for LPC(C26:0) synthesis reduction | 400 pM | |
| ELOVL1 Inhibition | HEK293 | EC50 for C26:0 VLCFA synthesis reduction | 0.4 nM |
Table 2: In Vivo Efficacy of this compound in ABCD1 Knockout Mouse Model
| Animal Model | Treatment Duration | Dose (mg/kg, p.o., daily) | Tissue | % Reduction of C26:0 LPC | Reference |
| ABCD1 KO C57BL/6 Mice | 3 months | 1 | Blood | Significant reduction | |
| ABCD1 KO C57BL/6 Mice | 3 months | 8 | Blood | Near wild-type levels | |
| ABCD1 KO C57BL/6 Mice | 3 months | 32 | Blood | Near wild-type levels | |
| Sprague-Dawley Rats | 28 days | 10 | Blood | 78% | |
| Sprague-Dawley Rats | 28 days | 50 | Blood | 79% | |
| Cynomolgus Monkeys | 14 days | 6.5 | Blood | 47% | |
| Cynomolgus Monkeys | 14 days | 50 | Blood | 65% |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
In Vitro ELOVL1 Enzyme Activity Assay
This protocol is based on a radiometric assay to measure the enzymatic activity of ELOVL1.
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Preparation of Microsomes:
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HEK293T cells are transiently transfected with an expression vector for human ELOVL1.
-
After 48 hours, cells are harvested, washed with PBS, and resuspended in a hypotonic buffer.
-
Cells are homogenized, and the lysate is centrifuged to pellet nuclei and cell debris.
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The supernatant is then ultracentrifuged to pellet the microsomal fraction containing the endoplasmic reticulum and ELOVL1.
-
The microsomal pellet is resuspended in a storage buffer and protein concentration is determined.
-
-
Enzyme Reaction:
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The reaction mixture contains the microsomal preparation, a reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5), NADPH, and the fatty acyl-CoA substrate (e.g., C22:0-CoA).
-
The reaction is initiated by the addition of radiolabeled [14C]malonyl-CoA.
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
-
Lipid Extraction and Analysis:
-
The reaction is stopped by the addition of a saponification agent (e.g., KOH in methanol).
-
The mixture is heated to hydrolyze the acyl-CoAs to free fatty acids.
-
The solution is acidified, and the fatty acids are extracted with an organic solvent (e.g., hexane).
-
The extracted fatty acids are separated by thin-layer chromatography (TLC).
-
The radiolabeled, elongated fatty acid products are visualized and quantified using a bioimaging analyzer.
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siRNA-mediated Knockdown of ELOVL1 in Human Fibroblasts
This protocol describes the transient knockdown of ELOVL1 expression in cultured human fibroblasts using small interfering RNA (siRNA).
-
Cell Culture:
-
Human dermal fibroblasts are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Cells are passaged upon reaching 80-90% confluency.
-
-
siRNA Transfection:
-
One day before transfection, cells are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.
-
On the day of transfection, siRNA targeting ELOVL1 and a non-targeting control siRNA are diluted in serum-free medium.
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A lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) is diluted in a separate tube of serum-free medium.
-
The diluted siRNA and transfection reagent are combined, mixed gently, and incubated at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
The culture medium is replaced with fresh antibiotic-free medium.
-
The siRNA-lipid complexes are added dropwise to the cells.
-
Cells are incubated for 48-72 hours to allow for knockdown of the target gene.
-
-
Analysis of Knockdown Efficiency and VLCFA Levels:
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Knockdown of ELOVL1 expression is confirmed by Western blot analysis of protein lysates or qRT-PCR analysis of total RNA.
-
To assess the effect on VLCFA levels, lipids are extracted from the cells and analyzed by gas chromatography-mass spectrometry (GC-MS).
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Lipid Extraction and VLCFA Measurement by GC-MS
This protocol outlines the procedure for extracting total lipids from cultured cells or animal tissues and quantifying VLCFA levels.
-
Sample Preparation:
-
Cultured cells are harvested, washed with PBS, and cell pellets are stored at -80°C.
-
Animal tissues are snap-frozen in liquid nitrogen and stored at -80°C.
-
-
Lipid Extraction:
-
A modified Folch method is commonly used. Samples are homogenized in a chloroform:methanol mixture (2:1, v/v).
-
The homogenate is vortexed and incubated to ensure complete lipid extraction.
-
A salt solution (e.g., 0.9% NaCl) is added to induce phase separation.
-
The mixture is centrifuged, and the lower organic phase containing the lipids is collected.
-
-
Fatty Acid Methylation:
-
The extracted lipids are dried under a stream of nitrogen.
-
The lipid residue is transmethylated by heating with a reagent such as methanolic HCl or BF3-methanol to convert fatty acids to their corresponding fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis:
-
The FAMEs are extracted into an organic solvent (e.g., hexane).
-
The sample is injected into a gas chromatograph equipped with a mass spectrometer.
-
The FAMEs are separated based on their volatility and detected by the mass spectrometer.
-
The abundance of each fatty acid species, including C26:0, is quantified by comparing its peak area to that of an internal standard.
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Visualizing the Mechanism of Action
The following diagrams illustrate the core signaling pathway in ALD and the experimental workflow for evaluating ELOVL1 inhibitors.
Caption: ALD Pathophysiology and ELOVL1 Inhibition.
Caption: Preclinical Evaluation of this compound.
Conclusion
The inhibition of ELOVL1 by this compound represents a highly promising and targeted therapeutic approach for Adrenoleukodystrophy. By directly intervening in the pathological elongation of very long-chain fatty acids, this strategy addresses a core molecular driver of the disease. The potent in vitro and in vivo efficacy of this compound, as demonstrated in preclinical models, provides a strong rationale for its continued development as a potential treatment for ALD. Further research and clinical investigation are warranted to translate these promising findings into a viable therapy for patients.
References
- 1. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Function and Therapeutic Potential of Elovl1-IN-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elovl1-IN-3, also identified as Compound 22, is a potent and selective small molecule inhibitor of the Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1). ELOVL1 is a key microsomal enzyme responsible for the rate-limiting step in the elongation of very-long-chain fatty acids (VLCFAs), specifically in the synthesis of saturated C22:0 to C26:0 fatty acids. By targeting ELOVL1, this compound effectively reduces the production of these VLCFAs. This inhibitory action holds significant therapeutic promise for X-linked adrenoleukodystrophy (ALD), a debilitating neurodegenerative disease characterized by the pathological accumulation of VLCFAs. This document provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to ELOVL1 and its Role in Disease
The ELOVL family of enzymes (ELOVL1-7) are critical players in lipid metabolism, each exhibiting specificity for the elongation of fatty acids of different lengths and saturation levels. ELOVL1 is primarily responsible for the synthesis of very-long-chain saturated and monounsaturated fatty acids (VLCFAs), particularly those with 20 or more carbons.[1] Specifically, it catalyzes the elongation of C22:0 to C24:0 and C24:0 to C26:0 fatty acids.[2][3]
Mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFAs, lead to their accumulation in tissues and plasma, causing X-linked adrenoleukodystrophy (ALD).[2][4] This accumulation is cytotoxic and contributes to the demyelination and neuroinflammation characteristic of the disease. Since ELOVL1 is the principal enzyme for the synthesis of C26:0, it has emerged as a key therapeutic target for ALD. Inhibiting ELOVL1 offers a substrate reduction therapy approach to mitigate the primary metabolic defect in ALD.
This compound: A Potent and Selective ELOVL1 Inhibitor
This compound (Compound 22) is an orally active and CNS-penetrant pyrimidine ether-based compound developed as a selective inhibitor of ELOVL1. Its primary function is to block the enzymatic activity of ELOVL1, thereby reducing the synthesis of C24:0 and C26:0 VLCFAs.
Mechanism of Action
This compound directly inhibits the enzymatic function of ELOVL1, which is the initial and rate-limiting condensation step in the fatty acid elongation cycle. This cycle takes place in the endoplasmic reticulum. By blocking this step, this compound prevents the addition of two-carbon units to the acyl-CoA substrate, effectively halting the synthesis of longer chain fatty acids.
Quantitative Data on the Efficacy of this compound
The potency and selectivity of this compound have been demonstrated through a series of in vitro and in vivo experiments.
In Vitro Potency and Selectivity
This compound shows high potency in inhibiting ELOVL1 activity, as measured by the reduction of C26:0 lysophosphatidylcholine (LPC), a biomarker for ELOVL1 inhibition.
| Cell Line | Assay | IC50 | Selectivity | Reference |
| HEK293 | C26:0 LPC Synthesis | 400 pM | >50 µM for ELOVL4, -6, and -7 | |
| ALD Patient Fibroblasts | C26:0 VLCFA Synthesis | Not specified | Selective for ELOVL1 | |
| ALD Patient B-lymphocytes | C26:0 VLCFA Synthesis | Not specified | Selective for ELOVL1 |
In Vivo Efficacy in Animal Models
Oral administration of this compound has been shown to significantly reduce blood C26:0 LPC levels in various animal models, including a mouse model of ALD.
| Animal Model | Dose | Duration | Effect on Blood C26:0 LPC Levels | Reference |
| ABCD1 Knockout C57BL/6 Mice | 1-32 mg/kg, p.o., once daily | 3 months | Significantly reduced, with 8 mg/kg or higher bringing levels near wild-type. | |
| Sprague-Dawley Rats | 10 or 50 mg/kg, p.o., once daily | 28 days | Reduced by 78% and 79%, respectively. | |
| Cynomolgus Monkeys | 6.5 or 50 mg/kg, p.o., once daily | 14 days | Reduced by 47% and 65%, respectively. |
Experimental Protocols
The following are summarized methodologies for key experiments cited in the evaluation of this compound.
In Vitro C26:0 LPC Synthesis Assay in HEK293 Cells
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Cell Culture: HEK293 cells are cultured in standard growth medium.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 100 nM) or vehicle control for 48 hours.
-
Lipid Extraction: Lipids are extracted from the cells using a suitable organic solvent system.
-
LC-MS/MS Analysis: The levels of C26:0 lysophosphatidylcholine (LPC) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of C26:0 LPC synthesis against the concentration of this compound.
In Vivo Efficacy Study in ABCD1 Knockout Mice
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Animal Model: ABCD1 knockout C57BL/6 mice, a murine model for ALD, are used.
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Dosing: this compound is administered orally (p.o.) once daily at various doses (e.g., 1-32 mg/kg) for a specified duration (e.g., 3 months).
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Blood Collection: Blood samples are collected at baseline and at various time points during the study.
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Biomarker Analysis: Blood C26:0 LPC levels are measured using LC-MS/MS.
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Statistical Analysis: Statistical analysis is performed to compare the C26:0 LPC levels between the treatment and control groups.
References
- 1. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
An In-Depth Technical Guide to the Discovery and Synthesis of Elovl1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Elovl1-IN-3, a potent and orally bioavailable inhibitor of the Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of ELOVL1 inhibition, particularly in the context of X-linked adrenoleukodystrophy (ALD).
Introduction
X-linked adrenoleukodystrophy is a rare neurodegenerative disorder caused by mutations in the ABCD1 gene, which leads to the accumulation of very-long-chain fatty acids (VLCFAs), particularly C26:0, in tissues and plasma. ELOVL1 is the key enzyme responsible for the elongation of VLCFAs, making it a prime therapeutic target for substrate reduction therapy in ALD. This compound, also known as Compound 22, emerged from a high-throughput screening campaign as a promising candidate for inhibiting ELOVL1 activity and reducing VLCFA levels.[1]
Discovery of this compound
This compound was identified through a high-throughput radiometric screen designed to find inhibitors of the ELOVL1 enzyme.[1] The initial hit from this screen was a bis-pyridyl ether analog (Compound 2) which demonstrated weak ELOVL1 inhibition with an IC50 of 21 μM and moderate cellular potency with a HEK293 C26 IC50 of 6.7 μM.[2][3] A subsequent structure-activity relationship (SAR) study led to the development of a series of pyrimidine ether-based compounds with improved potency and pharmacokinetic properties, culminating in the identification of this compound (Compound 22).[1]
Experimental Workflow for Discovery
Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from commercially available materials. The key steps include nucleophilic aromatic substitution (SNAr) reactions to construct the pyrimidine ether core.
A general synthetic scheme for pyrimidine-based ELOVL1 inhibitors involves the sequential SNAr reactions on a di-substituted pyrimidine with an alcohol followed by an amine.
A more detailed, step-by-step synthesis protocol for this compound (Compound 22) would require access to the full supplementary information of the primary publication, which is not fully available in the provided search results. However, based on the provided information, a plausible synthetic route can be outlined.
Signaling Pathway of ELOVL1 and Inhibition by this compound
ELOVL1 is an endoplasmic reticulum-resident enzyme that catalyzes the first and rate-limiting step in the elongation of very-long-chain fatty acids. It condenses a fatty acyl-CoA with malonyl-CoA to produce a 3-ketoacyl-CoA, which then undergoes three subsequent reactions (reduction, dehydration, and a second reduction) to yield a fatty acyl-CoA that is two carbons longer. This cycle is repeated to produce VLCFAs of various lengths. In X-linked adrenoleukodystrophy, a defect in the ABCD1 transporter leads to the accumulation of VLCFAs, which are substrates for further elongation by ELOVL1, exacerbating the disease pathology. This compound acts as a direct inhibitor of the ELOVL1 enzyme, thereby blocking the elongation cycle and reducing the production of pathogenic VLCFAs.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related compounds.
Table 1: In Vitro Potency of ELOVL1 Inhibitors
| Compound | ELOVL1 IC50 (µM) | HEK293 C26 IC50 (µM) |
| This compound (22) | Data not available | Data not available |
| Compound 2 | 21 | 6.7 |
| Compound 4 | 0.86 | 0.44 |
| Compound 5 | 0.22 | 0.08 |
| Compound 8 | 0.012 | 3.3 |
| Compound 9 | 0.06 | 3.6 |
| Compound 11 | 0.003 | 3.4 |
Note: Specific IC50 values for this compound were not explicitly found in the provided search results, but it is described as a highly potent inhibitor.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dose (mg/kg, p.o., once daily) | Duration | Effect on Blood C26:0 Lysophosphatidylcholine (LPC) |
| ABCD1 knockout C57BL/6 mice | 1, 2, 4, 8, 16, 32 | 3 months | Significantly reduced; 8 mg/kg and higher brought levels near wild-type. |
| Sprague-Dawley rats | 10, 50 | 28 days | Reduced by 78% and 79%, respectively. |
| Cynomolgus monkeys | 6.5, 50 | 14 days | Reduced by 47% and 65%, respectively. |
Experimental Protocols
High-Throughput Radiometric Screen for ELOVL1 Inhibitors
A detailed protocol for the radiometric assay was not available in the search results. However, such assays typically involve the use of a radiolabeled substrate, such as [14C]malonyl-CoA or a radiolabeled fatty acyl-CoA. The activity of the ELOVL1 enzyme is measured by the incorporation of the radiolabel into the elongated fatty acid product. The assay is performed in a high-throughput format using microplates, and the inhibitory effect of compounds is determined by the reduction in radioactivity in the presence of the test compound.
Cellular Assay for C26:0 Lysophosphatidylcholine (LPC) Measurement
This protocol describes the measurement of C26:0 LPC levels in cells, a key biomarker for ALD and a measure of ELOVL1 activity.
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Cell Culture: HEK293 cells or ALD patient fibroblasts are cultured in appropriate media.
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Compound Treatment: Cells are treated with varying concentrations of this compound or other test compounds for a specified period (e.g., 48 hours).
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Lipid Extraction: Lipids are extracted from the cells using a suitable solvent system (e.g., a mixture of chloroform and methanol).
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LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of C26:0 LPC. An internal standard, such as C26:0-d4-LPC, is used for accurate quantification. The analysis is typically performed in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions of C26:0 LPC.
In Vivo Studies in ABCD1 Knockout Mice
ABCD1 knockout mice are a widely used animal model for X-linked adrenoleukodystrophy.
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Animal Handling: All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
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Dosing: this compound is administered orally (p.o.) once daily at the desired doses. The compound can be formulated in a suitable vehicle for oral gavage.
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Sample Collection: Blood samples are collected at specified time points to measure C26:0 LPC levels. Tissues such as the brain and spinal cord can also be collected at the end of the study for analysis of VLCFA levels.
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Biomarker Analysis: C26:0 LPC levels in blood spots or plasma are quantified using LC-MS/MS as described in the cellular assay protocol.
Conclusion
This compound is a potent, orally bioavailable inhibitor of ELOVL1 that has demonstrated significant efficacy in reducing the levels of very-long-chain fatty acids in preclinical models of X-linked adrenoleukodystrophy. Its discovery and characterization provide a valuable tool for further research into the role of ELOVL1 in health and disease and represent a promising therapeutic strategy for ALD. Further studies are warranted to fully elucidate its clinical potential.
References
Elovl1-IN-3: A Potent and Selective Chemical Probe for the Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1)
Abstract: This technical guide provides a comprehensive overview of Elovl1-IN-3 (also known as Compound 22), a potent, selective, and orally bioavailable small molecule inhibitor of the ELOVL1 enzyme. ELOVL1 is the key elongase responsible for the synthesis of very-long-chain fatty acids (VLCFAs), particularly C26:0. The accumulation of these VLCFAs is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder.[1][2][3] This document details the mechanism of action, quantitative biochemical and in vivo data, experimental protocols, and relevant biological pathways associated with this compound, establishing its utility as a critical chemical probe for researchers in cell biology, pharmacology, and drug development.
Introduction to ELOVL1 and X-Linked Adrenoleukodystrophy
Elongation of very-long-chain fatty acids protein 1 (ELOVL1) is a crucial enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting condensation step in the synthesis of saturated and monounsaturated VLCFAs.[4][5] Specifically, it is the sole elongase responsible for elongating fatty acids to C26:0.
X-linked adrenoleukodystrophy (X-ALD) is a genetic disorder caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein (ALDP). Deficiency in ALDP impairs the peroxisomal degradation of VLCFAs, leading to the accumulation of VLCFA-CoAs in the cytosol. These cytosolic VLCFA-CoAs become substrates for ELOVL1, resulting in their further elongation and the subsequent pathological accumulation of C26:0 and other VLCFAs in tissues and plasma. This accumulation is associated with demyelination, neuroinflammation, and axonal degeneration. Given its central role in the synthesis of pathogenic VLCFAs, ELOVL1 has emerged as a key therapeutic target for X-ALD. This compound is a potent inhibitor developed to target this enzyme.
This compound: Mechanism of Action
This compound acts as a direct inhibitor of the ELOVL1 enzyme. By blocking the elongase activity of ELOVL1, it prevents the conversion of shorter-chain fatty acids into C24:0 and C26:0 VLCFAs. This inhibition leads to a significant reduction in the synthesis and accumulation of these pathogenic lipids. The utility of this compound as a chemical probe stems from its high potency and selectivity, allowing for the precise dissection of ELOVL1's role in both healthy and diseased states.
Quantitative Data Summary
The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The data are summarized below.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HEK293 | C26:0 VLCFA Synthesis | EC₅₀ | 0.4 nM | |
| HEK293 | C26:0 LPC Synthesis Inhibition | Concentration | 100 nM (48 hrs) | |
| X-ALD Patient Fibroblasts | C26:0 VLCFA Synthesis | - | Effective Reduction | |
| X-ALD Patient Lymphocytes | C26:0 VLCFA Synthesis | - | Effective Reduction |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Duration | Key Result | Reference |
| ABCD1 KO Mice | 1 - 32 mg/kg, p.o., daily | 3 months | Significantly reduced blood C26:0 LPC; ≥8 mg/kg brought levels near wild-type. | |
| Sprague-Dawley Rats | 10 mg/kg, p.o., daily | 28 days | 78% reduction in blood C26:0 LPC. | |
| Sprague-Dawley Rats | 50 mg/kg, p.o., daily | 28 days | 79% reduction in blood C26:0 LPC. | |
| Cynomolgus Monkeys | 6.5 mg/kg, p.o., daily | 14 days | 47% reduction in blood C26:0 LPC. | |
| Cynomolgus Monkeys | 50 mg/kg, p.o., daily | 14 days | 65% reduction in blood C26:0 LPC. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following sections describe key experimental protocols for evaluating this compound.
In Vitro ELOVL1 Inhibition Assay in HEK293 Cells
This protocol is designed to measure the potency of this compound in inhibiting the synthesis of C26:0 lysophosphatidylcholine (LPC).
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Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final concentrations ranging from 0.1 nM to 1 µM.
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Treatment: Seed HEK293 cells in 96-well plates. After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
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Incubation: Incubate the cells for 48 hours.
-
Lipid Extraction and Analysis:
-
Harvest the cells and extract lipids using a suitable organic solvent system (e.g., Folch method).
-
Analyze the levels of C26:0 LPC using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
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Data Analysis: Normalize the C26:0 LPC levels to an internal standard and total protein content. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
In Vivo Efficacy Study in ABCD1 Knockout Mice
This protocol details an in vivo study to assess the ability of this compound to lower VLCFA levels in a relevant disease model.
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Animal Model: Use male ABCD1 knockout mice, which serve as a model for X-ALD. House animals in accordance with institutional guidelines.
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Compound Formulation:
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Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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Dissolve this compound in the vehicle to achieve the desired final concentrations (e.g., 1, 3, 10, 30 mg/kg). The solution should be clear; sonication can be used to aid dissolution.
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Administration: Administer the formulated this compound or vehicle control to the mice once daily via oral gavage (p.o.).
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Blood Sampling: Collect blood samples (e.g., via tail vein) at baseline and specified time points throughout the study (e.g., weekly or bi-weekly).
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Lipid Analysis: Extract lipids from plasma or whole blood and quantify C26:0 LPC levels using a validated LC-MS/MS method.
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Data Analysis: Compare the C26:0 LPC levels in the treated groups to the vehicle-treated group and a wild-type control group. Use appropriate statistical tests (e.g., ANOVA) to determine significance.
Conclusion
This compound is a highly potent and selective chemical probe for the ELOVL1 enzyme. Its ability to effectively reduce the synthesis of pathogenic very-long-chain fatty acids both in vitro and in multiple species in vivo makes it an indispensable tool for the study of X-linked adrenoleukodystrophy and other disorders related to VLCFA metabolism. The detailed data and protocols provided in this guide are intended to facilitate further research into the function of ELOVL1 and the development of novel therapeutic strategies targeting this critical enzyme.
References
- 1. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
The Therapeutic Potential of ELOVL1 Inhibition: A Technical Guide for Researchers and Drug Developers
An in-depth exploration of the core biology, therapeutic rationale, and preclinical data supporting the inhibition of Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) as a promising strategy for the treatment of X-linked adrenoleukodystrophy and other neurological disorders.
Executive Summary
Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) has emerged as a critical enzyme in the biosynthesis of very long-chain fatty acids (VLCFAs), lipids essential for various physiological processes. However, the accumulation of these fatty acids, particularly C24:0 and C26:0, is a hallmark of several debilitating neurological diseases, most notably X-linked adrenoleukodystrophy (X-ALD). This technical guide provides a comprehensive overview of the therapeutic potential of ELOVL1 inhibition, summarizing the underlying biological rationale, preclinical data on potent inhibitors, and detailed experimental protocols to facilitate further research and development in this promising area. The development of small molecule inhibitors targeting ELOVL1 offers a compelling substrate reduction therapy approach aimed at mitigating the pathophysiology of VLCFA-related disorders.
The Role of ELOVL1 in Health and Disease
ELOVL1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the rate-limiting step in the elongation of saturated and monounsaturated VLCFAs[1][2]. Specifically, it is the primary elongase responsible for the synthesis of C22:0 to C26:0 fatty acids[1]. These VLCFAs are crucial components of cellular membranes and are precursors for the synthesis of sphingolipids and ceramides[2].
Mutations in the ABCD1 gene, which encodes a peroxisomal transporter for VLCFAs, lead to their accumulation in various tissues, causing the severe neurodegenerative disorder X-linked adrenoleukodystrophy (X-ALD)[3]. This accumulation is believed to be a key driver of the pathology observed in ALD. ELOVL1 has been identified as the key enzyme responsible for the synthesis of these accumulating VLCFAs in X-ALD patients. While ELOVL1 expression itself is not increased in X-ALD, the increased availability of its substrates due to impaired degradation leads to elevated C26:0 levels. Therefore, inhibiting ELOVL1 presents a direct strategy to reduce the production of these pathogenic lipids. Beyond X-ALD, dysregulation of ELOVL1 has also been implicated in other neurological conditions characterized by spasticity and hypomyelination.
Therapeutic Rationale for ELOVL1 Inhibition
The primary therapeutic strategy for ELOVL1 inhibition is substrate reduction therapy for X-ALD. By blocking the synthesis of C24:0 and C26:0 VLCFAs, it is hypothesized that the downstream pathological events, including demyelination and neuroinflammation, can be mitigated or prevented. The goal is to develop small molecule inhibitors that can penetrate the central nervous system (CNS) to reduce VLCFA levels in the brain, a key affected tissue. Preclinical studies have shown that both genetic knockdown and pharmacological inhibition of ELOVL1 can significantly reduce VLCFA levels in patient-derived cells and in animal models of ALD.
Quantitative Data on Preclinical ELOVL1 Inhibitors
Significant progress has been made in the development of potent and selective ELOVL1 inhibitors. The following tables summarize the available quantitative data for key preclinical compounds.
Table 1: In Vitro Potency and Selectivity of ELOVL1 Inhibitors
| Compound | Chemical Class | Target | IC50 | Selectivity | Reference |
| Compound 22 | Pyrimidine Ether | ELOVL1 | 400 pM (HEK293 cell-based) | >50 µM for ELOVL4, -6, and -7 | |
| Compound 27 | Pyrazole Amide | ELOVL1 | 13 nM (HEK cell-based) | Not explicitly quantified but described as selective | |
| CPD37 | Not Specified | ELOVL1 | ~50 nM | Highly selective over ELOVL3 and ELOVL7 |
Table 2: Pharmacokinetic Properties of ELOVL1 Inhibitors
| Compound | Animal Model | Bioavailability (Oral) | Tmax | Cmax | Half-life (t1/2) | Brain/Plasma Ratio | Reference |
| CPD37 | Mouse | 46% | 30 min | Not specified | 1.8 h | 1.1 | |
| Compound 27 | Not Specified | Favorable in vivo pharmacokinetics | Not specified | Not specified | Not specified | CNS-penetrant | |
| Compound 22 | Not Specified | Favorable pharmacokinetics | Not specified | Not specified | Not specified | CNS-penetrant |
Table 3: In Vivo Efficacy of ELOVL1 Inhibitors in ALD Mouse Models
| Compound | Animal Model | Dose and Duration | % Reduction in C26:0 (Blood/Plasma) | % Reduction in C26:0 (Brain) | Reference |
| Compound 27 | ALD Mouse Model | Not specified | Near wild-type levels | Up to 65% | |
| CPD37 | ABCD1-/y Mouse | 100 mg/kg/day (daily) | Reached wild-type levels | Significant reduction | |
| Compound 22 | ABCD1 KO Mouse | Not specified | Reduced to near wild-type levels | Not specified |
Experimental Protocols
In Vitro ELOVL1 Microsomal Activity Assay
This protocol is adapted from a high-throughput screen for ELOVL1 inhibitors and is suitable for determining the direct enzymatic inhibition of a compound.
Materials:
-
Microsomes prepared from cells overexpressing human ELOVL1
-
d4-C22:0-CoA (deuterated substrate)
-
Malonyl-CoA
-
NADPH
-
HEPES buffer (50 mM, pH 6.8) containing rotenone, BSA, NaCl, MgCl2, and CaCl2
-
7.5 N KOH for hydrolysis
-
Acetonitrile for extraction
-
384-well plates
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a 384-well plate, pre-incubate 15 µL of microsomes (75 µg/mL) with the test compound for a specified time at room temperature.
-
Initiate Reaction: Add 15 µL of a substrate mixture containing 10 µM d4-C22:0-CoA, 350 nM Malonyl-CoA, and 250 µM NADPH in HEPES buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 90 minutes.
-
Hydrolysis: Add 15 µL of 7.5 N KOH to each well to stop the reaction and hydrolyze the acyl-CoAs. Seal the plate and incubate at 80°C for 3 hours.
-
Extraction: Add 50 µL of acetonitrile to each well, seal, and centrifuge at 3000 x g for 1 minute.
-
Analysis: Analyze the supernatant by LC-MS/MS, monitoring the conversion of d4-C22:0 to d4-C24:0. The IC50 value is calculated from the dose-response curve of the inhibitor.
Cell-Based ELOVL1 Inhibition Assay
This assay measures the ability of a compound to inhibit ELOVL1 activity within a cellular context, providing insights into cell permeability and target engagement.
Materials:
-
Human fibroblasts from an ALD patient (or a suitable cell line like HEK293)
-
Cell culture medium and supplements
-
Test compound
-
Assay plates (e.g., 96-well)
-
Reagents for lipid extraction (e.g., acetonitrile/methanol)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Seed ALD patient fibroblasts in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Add 85 µL of a 50:50 acetonitrile:methanol solution containing internal standards (e.g., C17:0 sphingomyelin).
-
Centrifuge the plate for 5 minutes at 3000 rpm.
-
-
Analysis: Transfer 75 µL of the cell extract to a new plate and analyze by LC-MS/MS. Measure the ratio of sphingomyelin (SM) C26:0 to SM C22:0.
-
Data Analysis: Calculate the IC50 value based on the reduction of the SM C26:0 / SM C22:0 ratio in a dose-dependent manner.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: VLCFA Synthesis and ELOVL1 Inhibition Pathway.
Caption: ELOVL1 Inhibitor Development Workflow.
Caption: Therapeutic Logic of ELOVL1 Inhibition.
Preclinical Safety and Future Directions
While the efficacy data for ELOVL1 inhibitors are promising, preclinical safety findings have highlighted potential challenges. Dose-limiting toxicities have been observed in some animal species, and complete knockout of the Elovl1 gene in mice is lethal shortly after birth due to a compromised epidermal barrier. However, heterozygous Elovl1 knockout mice are viable and appear healthy, suggesting that partial and controlled inhibition of the enzyme may be well-tolerated. Preclinical safety findings for some inhibitors have included adverse effects in the skin, eye, and CNS, which require further investigation to determine their relevance to human therapeutic use.
Future research should focus on:
-
Optimizing the therapeutic window: Identifying dosing regimens that provide sufficient VLCFA reduction in the CNS while minimizing peripheral side effects.
-
Understanding toxicity mechanisms: Elucidating the precise mechanisms underlying the observed toxicities to guide the development of safer inhibitors.
-
Combination therapies: Exploring the potential of ELOVL1 inhibitors in combination with other therapeutic modalities for X-ALD.
-
Expansion to other diseases: Investigating the therapeutic potential of ELOVL1 inhibition in other neurological disorders with similar underlying pathophysiology.
Conclusion
The inhibition of ELOVL1 represents a highly promising and mechanistically sound therapeutic strategy for X-linked adrenoleukodystrophy. The development of potent, CNS-penetrant small molecule inhibitors has provided valuable tools to validate this approach in preclinical models. While safety and toxicology remain important considerations, the compelling efficacy data underscore the significant potential of ELOVL1 inhibition to address a major unmet medical need for patients with X-ALD and potentially other related neurological disorders. This technical guide provides a foundational resource to support the continued research and development efforts in this exciting field.
References
The Impact of Elovl1-IN-3 on Cellular Lipid Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The enzyme Elongation of Very Long-chain Fatty Acids 1 (Elovl1) plays a critical role in the synthesis of very-long-chain fatty acids (VLCFAs), which are essential precursors for various complex lipids, most notably ceramides and other sphingolipids. Dysregulation of Elovl1 activity is implicated in several pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the effects of Elovl1-IN-3, a potent and selective inhibitor of Elovl1, on the cellular lipid landscape. We will explore the mechanism of action of Elovl1, the consequences of its inhibition by this compound on the cellular lipidome, detailed experimental protocols for assessing these changes, and the downstream effects on cellular signaling pathways.
Introduction to Elovl1 and its Role in Lipid Metabolism
Elovl1 is a key enzyme in the fatty acid elongation pathway, which takes place in the endoplasmic reticulum. This pathway involves a four-step cycle that adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. Elovl1 is primarily responsible for the elongation of saturated and monounsaturated fatty acids with 20 or more carbons (≥C20), ultimately producing VLCFAs such as C24:0 and C26:0.[1]
These VLCFAs are crucial substrates for the synthesis of a specific class of sphingolipids, particularly C24 and C26 ceramides, a process carried out in conjunction with ceramide synthases (CerS), especially CerS2.[2] The acyl chain length of ceramides is a critical determinant of their biological function, influencing membrane structure and mediating diverse cellular processes including apoptosis, cell proliferation, and inflammation.
This compound: A Potent and Selective Inhibitor of Elovl1
This compound, also known as Compound 22, is a potent and orally active small molecule inhibitor of the Elovl1 enzyme.[3][4] Its primary mechanism of action is the direct inhibition of the elongase activity of Elovl1, thereby blocking the synthesis of VLCFAs. This targeted inhibition makes this compound a valuable research tool for elucidating the specific roles of Elovl1-mediated lipid synthesis and a potential therapeutic agent for diseases associated with VLCFA accumulation.
Quantitative Effects of this compound on Cellular Lipid Composition
The inhibition of Elovl1 by this compound leads to significant alterations in the cellular lipid profile. The most direct consequence is a reduction in the levels of VLCFAs and the complex lipids derived from them.
Table 1: In Vitro Effects of this compound on Cellular Lipids
| Cell Line | Treatment | Lipid Analyte | Observed Effect | Reference |
| HEK293 | This compound (100 nM, 48 hours) | C26:0 Lysophosphatidylcholine (LPC) | Selective inhibition of ELOVL1-mediated synthesis. | [3] |
Due to the limited availability of comprehensive public data on the broad lipidomic effects of this compound, the following table summarizes the well-documented effects of Elovl1 knockdown or inhibition with analogous compounds, which are expected to closely mirror the effects of this compound.
Table 2: Inferred Effects of Elovl1 Inhibition on Cellular Lipid Composition
| Lipid Class | Specific Lipids Affected | Expected Change upon Elovl1 Inhibition | Rationale |
| Very-Long-Chain Fatty Acids (VLCFAs) | C24:0, C26:0, and their monounsaturated counterparts | ↓ (Decrease) | Direct inhibition of the enzyme responsible for their synthesis. |
| Ceramides (Cer) | C24:0-Cer, C24:1-Cer, C26:0-Cer | ↓ (Decrease) | Reduction in the availability of VLCFA precursors for ceramide synthesis by CerS2. This can lead to a compensatory increase in shorter-chain ceramides (e.g., C16:0, C18:0). |
| Sphingomyelins (SM) | C24:0-SM, C24:1-SM, C26:0-SM | ↓ (Decrease) | Consequent to the decrease in their precursor ceramides. |
| Lysophosphatidylcholines (LPC) | C26:0-LPC | ↓ (Decrease) | A direct downstream consequence of reduced C26:0 fatty acid availability. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular lipid composition.
Cell Culture and Treatment
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or other relevant cell lines are suitable for these studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM). Treat cells for a specified duration (e.g., 48 hours). A vehicle control (DMSO) should be run in parallel.
Lipid Extraction and Analysis by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of various lipid species.
-
Cell Harvesting and Lipid Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into a suitable volume of ice-cold methanol.
-
Add an internal standard mixture containing deuterated lipid standards for each class to be quantified.
-
Perform a Bligh-Dyer or a similar two-phase lipid extraction using methanol, chloroform, and water.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol/chloroform 1:1, v/v).
-
Perform chromatographic separation using a C18 reversed-phase column with a gradient elution of mobile phases containing solvents like water, acetonitrile, and isopropanol with additives such as formic acid and ammonium formate to enhance ionization.
-
Detect and quantify the lipid species using a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each lipid of interest should be established.
-
Normalize the data to the internal standards and the total protein or cell number.
-
Fatty Acid Elongation Assay
This assay directly measures the enzymatic activity of Elovl1.
-
Microsome Preparation:
-
Homogenize cells or tissues in a buffer containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Elongation Reaction:
-
In a reaction mixture, combine the microsomal preparation with a fatty acyl-CoA substrate (e.g., C22:0-CoA), NADPH, and [14C]-malonyl-CoA in a suitable buffer.
-
Add this compound at various concentrations to test its inhibitory effect.
-
Incubate the reaction at 37°C for a defined period.
-
-
Analysis:
-
Stop the reaction by adding a strong base (e.g., KOH) to saponify the fatty acyl-CoAs.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radiolabeled elongated fatty acids using a scintillation counter or a bioimaging analyzer.
-
Signaling Pathways and Logical Relationships
The inhibition of Elovl1 by this compound initiates a cascade of changes in the cellular lipidome, which in turn affects various signaling pathways.
Caption: Signaling pathway illustrating the inhibition of Elovl1 by this compound and its downstream consequences.
The reduction in very-long-chain ceramides and a potential shift towards shorter-chain ceramides can have profound effects on cellular function. Very-long-chain ceramides are integral components of lipid rafts, specialized membrane microdomains that organize signaling platforms. Their depletion can alter membrane fluidity and disrupt the localization and function of membrane-associated proteins. Furthermore, different ceramide species have distinct signaling roles; for instance, C16-ceramide is often pro-apoptotic, whereas longer-chain ceramides can have opposing effects. Therefore, inhibiting Elovl1 can shift the balance of these signaling molecules, impacting pathways that control cell fate and function.
Caption: A generalized experimental workflow for studying the effects of this compound on cellular lipids.
Conclusion
This compound is a powerful tool for investigating the roles of Elovl1 and VLCFAs in cellular physiology and pathology. Its ability to selectively inhibit Elovl1 allows for the precise dissection of lipid metabolic pathways and their downstream consequences. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting Elovl1. Further comprehensive lipidomic studies using this compound will be invaluable in fully elucidating its impact on the intricate network of cellular lipid metabolism and signaling.
References
- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ELOVL | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
ELOVL1's Crucial Role in Neurological Health: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELOVL1, or Elongation of Very Long Chain Fatty Acids Protein 1, is an essential enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are critical components of cellular membranes, particularly the myelin sheath that insulates neurons. Dysregulation of ELOVL1 function due to genetic mutations has been increasingly implicated in a spectrum of severe neurological and neurocutaneous disorders. This technical guide provides a comprehensive overview of the core functions of ELOVL1, its involvement in neurological diseases, and the experimental methodologies used to investigate its role, aimed at facilitating advanced research and therapeutic development.
Core Function of ELOVL1 in VLCFA Synthesis
ELOVL1 is a key enzyme in the multi-step process of fatty acid elongation, which takes place in the endoplasmic reticulum. It catalyzes the initial and rate-limiting condensation step, extending saturated and monounsaturated fatty acids with 20 or more carbons. Specifically, ELOVL1 is responsible for the synthesis of VLCFAs with chain lengths of C22 and longer. These VLCFAs are essential precursors for the synthesis of various complex lipids, most notably sphingolipids such as ceramides and sphingomyelins, which are highly enriched in the myelin sheath of the central and peripheral nervous systems. The proper composition of these lipids is vital for the structural integrity and function of myelin, ensuring rapid and efficient nerve impulse transmission.
ELOVL1's Implication in Neurological Disorders
Mutations in the ELOVL1 gene are associated with a range of autosomal dominant and recessive neurological disorders, often presenting with a combination of neurological and dermatological symptoms due to the dual importance of VLCFAs in both the nervous system and the skin's barrier function.
Neurological Phenotypes Associated with ELOVL1 Mutations
The primary neurological manifestations linked to ELOVL1 dysfunction include:
-
Hypomyelination: A consistent finding in patients with ELOVL1 mutations is a deficit in the formation and maintenance of the myelin sheath.[1][2][3][4] This can be observed through magnetic resonance imaging (MRI) of the brain.
-
Spastic Paraplegia: Patients often develop progressive stiffness and weakness in the lower limbs, characteristic of spastic paraplegia.[1]
-
A Complex Movement Disorder: In some cases, a more complex movement disorder can manifest, including ataxia (impaired coordination), dystonia (involuntary muscle contractions), and myoclonus (brief, involuntary muscle twitching).
-
Other Neurological Symptoms: Other reported symptoms include developmental delay, intellectual disability, and seizures.
Associated Neurocutaneous Syndromes
Given the role of VLCFAs in skin barrier function, neurological disorders stemming from ELOVL1 mutations are frequently accompanied by ichthyosis, a condition characterized by dry, scaly skin.
Quantitative Data on Lipid Profile Alterations
Mutations in ELOVL1 lead to quantifiable changes in the lipid profiles of patients and animal models. These alterations are central to the pathophysiology of the associated disorders.
| Sample Type | ELOVL1 Status | C20:0 | C22:0 | C24:0 | C26:0 | C26:1 | C28:0 | C24:0/C22:0 Ratio | Reference |
| Transfected HEK293 cells | p.Ser165Phe mutant | Increased (p=6.3x10⁻⁷) | Increased (p=1.2x10⁻⁵) | Reduced | Reduced (p=7.8x10⁻⁶) | Reduced | Reduced | - | |
| Patient Fibroblasts | Heterozygous mutation | Increased (p=0.033) | - | - | - | Decreased (p=0.014) | Decreased (p=0.001) | - | |
| Patient Plasma | Biallelic variants | - | - | Reduced | Reduced | - | - | Decreased | |
| Patient Serum | - | - | - | - | - | - | - | Decreased |
Table 1: Summary of quantitative changes in very-long-chain fatty acid levels due to ELOVL1 mutations.
| Sample Type | ELOVL1 Status | C24 Ceramides | Sphingomyelins | Reference |
| Patient Cells | - | Decreased | Decreased |
Table 2: Changes in sphingolipid levels associated with ELOVL1 mutations.
Key Experimental Protocols
Investigating the role of ELOVL1 in neurological disorders requires a combination of genetic, biochemical, and behavioral experimental approaches.
Generation and Analysis of ELOVL1 Mutant Mouse Models
-
Objective: To create a mammalian model system that recapitulates the genetic and phenotypic aspects of human ELOVL1-related disorders.
-
Methodology:
-
Gene Targeting: Employ CRISPR/Cas9 or homologous recombination in embryonic stem (ES) cells to introduce specific mutations (e.g., point mutations, deletions) into the mouse Elovl1 gene.
-
Generation of Chimeric Mice: Inject the modified ES cells into blastocysts and transfer them into pseudopregnant female mice.
-
Breeding and Genotyping: Breed the resulting chimeric mice to obtain heterozygous and homozygous mutant offspring. Genotype the offspring using PCR and DNA sequencing to confirm the presence of the desired mutation.
-
Phenotypic Analysis: Conduct a comprehensive phenotypic analysis of the mutant mice, including assessments of survival, growth, skin condition, and neurological function.
-
Lipid Profiling using Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To quantitatively measure the levels of fatty acids, including VLCFAs, in biological samples.
-
Methodology:
-
Lipid Extraction: Extract total lipids from tissues (e.g., brain, skin) or cultured cells using a solvent system such as chloroform:methanol.
-
Saponification and Methylation: Saponify the extracted lipids to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.
-
GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their chain length and degree of saturation. The mass spectrometer is used to identify and quantify each FAME.
-
Data Analysis: Compare the fatty acid profiles of samples from mutant and wild-type animals or patients and controls to identify significant differences.
-
Analysis of Myelination by Transmission Electron Microscopy (TEM)
-
Objective: To visualize and quantify the ultrastructure of the myelin sheath in the central and peripheral nervous systems.
-
Methodology:
-
Tissue Fixation and Processing: Perfuse the animal with a fixative solution (e.g., glutaraldehyde and paraformaldehyde) and dissect the nerve tissue of interest (e.g., optic nerve, spinal cord). Post-fix the tissue in osmium tetroxide, dehydrate it in a graded series of ethanol, and embed it in epoxy resin.
-
Ultrathin Sectioning: Cut ultrathin sections (typically 70-90 nm) of the embedded tissue using an ultramicrotome.
-
Staining: Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.
-
TEM Imaging: Examine the sections using a transmission electron microscope to visualize the myelinated axons.
-
G-ratio Analysis: Quantify the thickness of the myelin sheath by calculating the g-ratio, which is the ratio of the axon diameter to the total fiber diameter (axon plus myelin). A higher g-ratio indicates a thinner myelin sheath.
-
Assessment of Motor Coordination in Mouse Models
-
Objective: To evaluate motor coordination and balance, which are often impaired in mouse models of ELOVL1-related neurological disorders.
-
Methodology (Composite Phenotype Scoring):
-
Ledge Test: Place the mouse on the edge of the cage and observe its ability to walk along the ledge and return to the cage. Scoring is based on footing and coordination.
-
Hindlimb Clasping: Suspend the mouse by its tail and observe the position of its hindlimbs. Clasping of the hindlimbs towards the abdomen is a sign of neurological dysfunction.
-
Gait Analysis: Observe the mouse's walking pattern on a flat surface, noting any abnormalities in stride or posture.
-
Kyphosis: Assess the curvature of the spine, as an abnormal, hunched posture can be indicative of muscle weakness. Each test is scored on a scale (e.g., 0-3), and a composite score is calculated to provide an overall measure of motor impairment.
-
Signaling Pathways and Logical Relationships
The function of ELOVL1 is integrated into broader cellular signaling networks that regulate lipid metabolism and cellular homeostasis.
ELOVL1 in the VLCFA Synthesis Pathway
Caption: The enzymatic cascade of very-long-chain fatty acid synthesis initiated by ELOVL1.
Experimental Workflow for Investigating ELOVL1 Function
References
Substrate Reduction Therapy for X-Linked Adrenoleukodystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
X-linked adrenoleukodystrophy (X-ALD) is a devastating neurodegenerative disorder caused by mutations in the ABCD1 gene, leading to the pathological accumulation of very-long-chain fatty acids (VLCFAs) in tissues and plasma. This accumulation triggers a cascade of detrimental effects, including mitochondrial dysfunction, oxidative stress, and neuroinflammation, ultimately resulting in demyelination and axonal degeneration. Substrate reduction therapy (SRT) has emerged as a promising therapeutic strategy for X-ALD. Unlike gene or cell therapies that aim to correct the underlying genetic defect, SRT focuses on mitigating the downstream pathology by reducing the production of the toxic VLCFAs. This guide provides a comprehensive overview of the core principles of SRT for X-ALD, with a detailed examination of key therapeutic candidates, their mechanisms of action, and the experimental data supporting their development.
The Rationale for Substrate Reduction in X-ALD
The molecular pathogenesis of X-ALD stems from the impaired function of the ABCD1 transporter, a peroxisomal protein responsible for importing VLCFA-CoA esters into the peroxisome for β-oxidation. The resultant buildup of VLCFAs, particularly hexacosanoic acid (C26:0), is a central driver of the disease's pathology. SRT in X-ALD aims to restore the balance between VLCFA synthesis and degradation by targeting pathways involved in their production. By reducing the substrate load, SRT has the potential to alleviate cellular stress and slow or halt disease progression.
Therapeutic Targets and Investigational Agents
Several therapeutic agents are under investigation for their potential as SRT in X-ALD, each with a unique mechanism of action. This section details the preclinical and clinical findings for prominent candidates.
Leriglitazone (MIN-102)
Leriglitazone is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist that can cross the blood-brain barrier. Its mechanism of action in X-ALD is multifaceted, involving the modulation of genes that counter neuroinflammatory and neurodegenerative processes.[1][2][3] By activating PPARγ, leriglitazone is thought to restore mitochondrial function, reduce oxidative stress, and suppress neuroinflammation.
In preclinical models of X-ALD, leriglitazone has demonstrated neuroprotective effects, improved mitochondrial function, and reduced microglial activation. Studies in rodent models showed that leriglitazone decreased oxidative stress and increased ATP concentrations in neurons and astrocytes exposed to VLCFA-induced toxicity. Furthermore, it improved motor function and restored markers of oxidative stress and mitochondrial function in the spinal cords of adrenomyeloneuropathy (AMN) mouse models.
The efficacy and safety of leriglitazone in adult male patients with AMN were evaluated in the Phase 2/3 ADVANCE trial (NCT03231878). While the trial did not meet its primary endpoint of change in the six-minute walk test (6MWT), it showed a significant reduction in the progression of cerebral lesions and myelopathy symptoms in a pre-specified analysis of patients with early-stage disease. Notably, the development of progressive cerebral ALD (cALD) was observed only in the placebo group.
| ADVANCE Trial: Key Efficacy and Safety Data | Leriglitazone (n=77) | Placebo (n=39) | p-value |
| Primary Endpoint | |||
| Change from baseline in 6MWT distance at week 96 (m) | -27.7 (41.4) | -30.3 (60.5) | 0.91 |
| Secondary Endpoints | |||
| Patients with new or progressing cerebral lesions | 3 | 8 | 0.0066 |
| Patients with clinically progressive cALD | 0 | 6 | 0.0015 |
| Change in Loes score (neuroradiological measure) | Significantly less increase | 0.024 | |
| Adverse Events | |||
| Weight gain (%) | 70 | 23 | |
| Peripheral edema (%) | 64 | 18 | |
| Serious treatment-emergent adverse events (%) | 18 | 26 |
PXL065 and PXL770
Poxel SA is developing two distinct molecules, PXL065 and PXL770, for the treatment of X-ALD. Both are poised to enter Phase 2a clinical trials.
PXL065 is the deuterium-stabilized R-enantiomer of pioglitazone. Unlike the parent compound, PXL065 has reduced PPARγ activity, which is expected to minimize side effects like weight gain and edema. Its therapeutic effects in X-ALD are thought to be mediated through non-genomic pathways, including inhibition of the mitochondrial pyruvate carrier (MPC).
In vitro studies using ALD patient-derived fibroblasts and glial cells from Abcd1-null mice showed that PXL065 normalized elevated VLCFA levels, improved mitochondrial function, and attenuated inflammatory markers. Chronic treatment of Abcd1-null mice with PXL065 led to a reduction of VLCFAs in plasma, brain, and spinal cord, along with improvements in neural histology and neurobehavioral test performance.
| PXL065 Preclinical Efficacy | Cell/Animal Model | Key Findings |
| VLCFA Reduction | AMN patient-derived fibroblasts | Dose-dependent reduction of C26:0 (IC50 = 2.78 µM) |
| Abcd1-null mice | Lowered VLCFA in plasma, brain, and spinal cord | |
| Mitochondrial Function | C-ALD patient-derived fibroblasts | Improved basal and ATP-linked oxygen consumption rate (OCR) |
| Neurobehavioral Improvement | Abcd1-null mice | Ameliorated impaired locomotor function |
PXL770 is a first-in-class direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. In X-ALD, AMPK is downregulated, and its activation is a therapeutic target.
In ALD patient-derived cells and Abcd1 KO mouse glial cells, PXL770 substantially decreased C26:0 levels (by approximately 90%), improved mitochondrial respiration, reduced the expression of inflammatory genes, and induced the expression of compensatory transporters ABCD2 and ABCD3. In Abcd1 KO mice, PXL770 treatment normalized plasma VLCFA levels and significantly reduced their accumulation in the brain (-25%) and spinal cord (-32%). This was accompanied by improvements in sciatic nerve axonal morphology and locomotor function.
| PXL770 Preclinical Efficacy | Cell/Animal Model | Key Findings |
| VLCFA Reduction | C-ALD patient-derived fibroblasts | ~90% reduction in C26:0/C22:0 ratio |
| Abcd1 KO mice | Normalized plasma VLCFA; -25% in brain, -32% in spinal cord | |
| Mitochondrial Function | C-ALD patient-derived fibroblasts | Improved mitochondrial respiration |
| Gene Expression | ALD patient-derived cells | Reduced inflammatory gene expression; induced ABCD2/3 expression |
| Neurobehavioral Improvement | Abcd1 KO mice | Ameliorated locomotor dysfunction |
Irbesartan
Irbesartan, an antihypertensive drug, was identified in an unbiased screen of approved drugs for its ability to lower VLCFA levels.
In primary fibroblast cell lines from multiple AMN and cALD patients, irbesartan consistently and significantly lowered C26-lysophosphatidylcholine (C26-LPC) and total C26:0 and C28:0 levels in a dose-dependent manner between 2 and 10 µM. However, oral administration of irbesartan at 10 mg/kg/day to male X-ALD mice did not result in a reduction of plasma C26-LPC. The mechanism by which irbesartan lowers VLCFA is still under investigation.
| Irbesartan In Vitro Efficacy | Cell Line | Key Findings |
| VLCFA Reduction | Primary X-ALD fibroblasts | Dose-dependent reduction of C26-LPC, C26:0, and C28:0 (2-10 µM) |
Experimental Protocols
This section provides an overview of key experimental methodologies employed in the preclinical evaluation of SRT candidates for X-ALD.
Cell-Based Assays
-
Cell Culture:
-
Patient-Derived Fibroblasts: Primary skin fibroblasts from X-ALD patients and healthy controls are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are plated at a density that allows them to reach confluence by the end of the treatment period (e.g., 10 days).
-
Drug Treatment: Investigational compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. The final solvent concentration is kept constant across all conditions. Medium with fresh drug is replaced every 2-3 days.
-
-
VLCFA Quantification (GC-MS):
-
Lipid Extraction: After drug treatment, cell pellets are harvested. Total lipids are extracted using a solvent system such as chloroform:methanol.
-
Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release free fatty acids. The fatty acids are then derivatized (e.g., methylated) to make them volatile for gas chromatography.
-
GC-MS Analysis: The derivatized fatty acid samples are injected into a gas chromatograph coupled to a mass spectrometer. The different fatty acids are separated based on their retention times and identified and quantified based on their mass-to-charge ratio. Deuterated internal standards are used for accurate quantification.
-
-
Mitochondrial Function Assessment (Seahorse XF Analyzer):
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.
-
Assay Medium: On the day of the assay, the culture medium is replaced with a bicarbonate-free assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and cells are incubated in a non-CO2 incubator at 37°C for one hour.
-
Mito Stress Test: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time. A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Animal Models
-
Abcd1-null Mouse Model: This is the most widely used in vivo model for X-ALD, exhibiting a phenotype consistent with AMN, including the accumulation of VLCFAs and late-onset neurological impairment.
-
Drug Administration: SRT candidates are typically administered orally (e.g., via gavage or in the diet) for a specified duration (e.g., 12 weeks).
-
Behavioral Testing: Locomotor function and coordination are assessed using tests such as the open-field test and the balance beam test.
-
Tissue Analysis: At the end of the treatment period, tissues (plasma, brain, spinal cord, sciatic nerve) are harvested for VLCFA analysis (as described above) and histological examination.
-
Neuroinflammation Assessment: Neuroinflammation can be evaluated by immunohistochemistry for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation, and by measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR.
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by the investigational SRT agents.
Leriglitazone and PPARγ Signaling
Caption: Leriglitazone activates PPARγ, leading to the transcription of genes that promote mitochondrial biogenesis and reduce oxidative stress, while also inhibiting NF-κB-mediated neuroinflammation.
PXL770 and AMPK Signaling
Caption: PXL770 directly activates AMPK, which in turn promotes fatty acid oxidation, improves mitochondrial function, induces compensatory VLCFA transporters, and reduces neuroinflammation.
Experimental Workflow for SRT Candidate Screening
References
Methodological & Application
Application Notes and Protocols for Elovl1-IN-3 in Cell Culture
These application notes provide detailed protocols for utilizing Elovl1-IN-3, a potent and selective inhibitor of Elongation of Very Long-Chain Fatty Acids protein 1 (ELOVL1), in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals investigating the role of ELOVL1 in cellular processes and its potential as a therapeutic target.
Introduction
ELOVL1 is a key enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] These VLCFAs are crucial components of complex lipids such as sphingolipids and ceramides, playing significant roles in various cellular functions including membrane structure, cell signaling, and energy metabolism.[1][2] Dysregulation of ELOVL1 activity has been implicated in several diseases, most notably X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs.[3] this compound is a potent and orally active inhibitor of the ELOVL1 enzyme and serves as a valuable research tool for studying the biological functions of this enzyme and for the development of potential therapeutics for conditions like ALD.[4]
Data Presentation
The following tables summarize quantitative data on the effects of ELOVL1 inhibition from cell culture and animal studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| HEK293 | 100 nM | 48 hours | Selective inhibition of ELOVL1-mediated C26:0 lysophosphatidylcholine (LPC) synthesis. | |
| ALD Patient Fibroblasts | 1 nM - 10 µM | 48 hours | Reduction in the level of VLCFA, lysophosphatidylcholine (LPC). | |
| Healthy Human Fibroblasts | 1 nM - 10 µM | 48 hours | Reduction in the level of VLCFA, lysophosphatidylcholine (LPC). | |
| ALD Patient B-lymphocytes | 1 nM - 10 µM | 48 hours | Reduction in the level of VLCFA, lysophosphatidylcholine (LPC). | |
| Human Microglia | 1 nM - 10 µM | 48 hours | Reduction in the level of VLCFA, lysophosphatidylcholine (LPC). |
Table 2: In Vivo Efficacy of ELOVL1 Inhibitors
| Animal Model | Compound | Dosage | Treatment Duration | Effect on C26:0 LPC Levels | Reference |
| ABCD1 knockout C57BL/6 mice | Elovl1-IN-1 | 0.5-64 mg/kg (p.o. once daily) | 28 days | Significant reduction in blood. | |
| Wild-type rats | Elovl1-IN-1 | 30-300 mg/kg (p.o. once daily) | 7 days | Significant reduction in blood. | |
| Cynomolgus monkeys | Elovl1-IN-1 | 30 mg/kg (p.o. once daily) | 7 days | Significant reduction in blood. |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing mammalian cells and treating them with this compound to assess its impact on VLCFA metabolism.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell culture flasks/plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed HEK293 cells into the desired culture vessels (e.g., 6-well plates, 10 cm dishes). A recommended seeding density for HEK293 cells is 2.5 x 10⁴ to 1 x 10⁵ cells/cm². For a 6-well plate, this corresponds to approximately 2.4 x 10⁵ to 9.5 x 10⁵ cells per well.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
-
Treatment with this compound:
-
Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 100 nM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48 hours).
-
-
Cell Harvesting and Downstream Analysis:
-
After the treatment period, harvest the cells for downstream analysis (e.g., lipid extraction for mass spectrometry).
-
To harvest, wash the cells with ice-cold PBS and then lyse or scrape the cells according to the requirements of the subsequent analysis.
-
Protocol 2: Lipid Extraction from Cultured Cells for Mass Spectrometry
This protocol outlines a method for extracting total lipids from cultured cells for subsequent analysis by mass spectrometry to quantify changes in VLCFA levels. This protocol is a modified version of the Bligh and Dyer method.
Materials:
-
Cell pellet from Protocol 1
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes
-
Nitrogen gas stream
-
Internal standards for VLCFAs (optional, for absolute quantification)
Procedure:
-
Cell Pellet Collection:
-
Harvest cells as described in Protocol 1. For adherent cells, scrape them into PBS, and for suspension cells, directly pellet them.
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells.
-
Wash the cell pellet with ice-cold PBS to remove any remaining medium.
-
A minimum of 10 x 10⁶ cells is recommended for sufficient lipid extraction.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in a glass tube with a mixture of chloroform and methanol (1:2, v/v). For a pellet from a 10 cm dish, 1.5 mL of this mixture is typically sufficient.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.5 mL of chloroform and vortex again for 1 minute.
-
Add 0.5 mL of deionized water and vortex for 1 minute.
-
Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Repeat the extraction of the upper aqueous phase with 1 mL of chloroform, and pool the lower organic phases.
-
-
Drying and Storage:
-
Dry the pooled organic phase under a gentle stream of nitrogen gas.
-
Once dried, the lipid extract can be stored at -80°C until analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Prior to analysis, reconstitute the dried lipid extract in a suitable solvent for your mass spectrometry method (e.g., isopropanol or a mixture of methanol and chloroform).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the VLCFA synthesis pathway, the logical relationship of this compound's mechanism of action, and a typical experimental workflow.
Caption: The Very-Long-Chain Fatty Acid (VLCFA) synthesis pathway.
Caption: Logical relationship of this compound's mechanism of action.
Caption: A typical experimental workflow for studying the effects of this compound.
References
Application Notes and Protocols for Testing Elovl1-IN-3 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro efficacy of Elovl1-IN-3, a potent inhibitor of Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1). The following assays are designed to quantify the inhibitory activity of this compound on ELOVL1 enzymatic function and its downstream effects on very-long-chain fatty acid (VLCFA) metabolism in cellular models.
Introduction
ELOVL1 is a key enzyme in the fatty acid elongation cycle, specifically catalyzing the rate-limiting condensation step in the synthesis of saturated and monounsaturated VLCFAs, such as C22:0 to C26:0.[1] Dysregulation of VLCFA metabolism is implicated in several diseases, most notably X-linked adrenoleukodystrophy (X-ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs.[1] this compound has emerged as a promising therapeutic candidate by targeting ELOVL1 to reduce VLCFA levels.[2][3]
The following protocols describe three key in vitro assays to evaluate the efficacy of this compound:
-
Microsomal ELOVL1 Enzyme Activity Assay: A direct, cell-free assay to determine the direct inhibitory effect of this compound on ELOVL1 enzyme activity.
-
Cell-Based C26:0-Lysophosphatidylcholine (LPC) Synthesis Assay in HEK293 Cells: A cellular assay to measure the inhibition of the synthesis of a key VLCFA-containing lipid.
-
VLCFA-Sphingomyelin (SM) Ratio Analysis in Human Fibroblasts: An assay using patient-derived cells to assess the inhibitor's effect on a disease-relevant lipid species.
Data Presentation
The following table summarizes the in vitro efficacy of ELOVL1 inhibitors.
| Inhibitor | Assay | Cell Line / System | Key Parameter | Result | Reference |
| This compound (Compound 22) | C26:0 LPC Synthesis | HEK293 Cells | Concentration for selective inhibition | 100 nM | [2] |
| CPD37 | Microsomal ELOVL1 Activity | Baculovirus-expressed ELOVL1 | IC50 | ~50 nM | |
| CPD37 | Sphingomyelin (SM) C26:0/C22:0 Ratio | X-ALD Patient Fibroblasts | EC50 | Not explicitly stated | |
| Bezafibrate-CoA | ELOVL1 Activity | Microsomes from ELOVL1-overexpressing HEK293 cells | IC50 | ~10 µM | |
| Gemfibrozil-CoA | ELOVL1 Activity | Microsomes from ELOVL1-overexpressing HEK293 cells | IC50 | ~25 µM |
Signaling and Experimental Workflow Diagrams
ELOVL1-Mediated Fatty Acid Elongation Pathway
Caption: The ELOVL1-mediated fatty acid elongation cycle in the endoplasmic reticulum.
General Experimental Workflow for In Vitro Efficacy Testing
Caption: General workflow for in vitro testing of this compound efficacy.
Experimental Protocols
Microsomal ELOVL1 Enzyme Activity Assay
This assay directly measures the enzymatic activity of ELOVL1 in a cell-free system using liver microsomes, which are rich in endoplasmic reticulum-bound enzymes.
Materials:
-
Human liver microsomes
-
This compound
-
C22:0-CoA (Behenoyl-CoA) substrate
-
[2-14C]Malonyl-CoA (radiolabeled)
-
NADPH
-
100 mM Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (e.g., d4-C24:0)
-
Scintillation cocktail and counter
Procedure:
-
Microsome Preparation: Thaw human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Inhibitor and Substrate Preparation:
-
Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be less than 1%.
-
Prepare a substrate mix containing C22:0-CoA and [2-14C]Malonyl-CoA in the phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the diluted microsomes.
-
Add the this compound dilutions or vehicle (DMSO) to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate mix and NADPH (final concentration ~1 mM).
-
Incubate for 30-60 minutes at 37°C with gentle shaking.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate.
-
-
Detection and Analysis:
-
The elongated fatty acid product can be quantified by liquid scintillation counting of the radiolabeled product after separation by TLC or HPLC.
-
Alternatively, for a non-radioactive assay, use unlabeled Malonyl-CoA and quantify the elongated C24:0-CoA product by LC-MS/MS.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based C26:0-Lysophosphatidylcholine (LPC) Synthesis Assay in HEK293 Cells
This assay measures the ability of this compound to inhibit the production of C26:0-LPC, a downstream product of VLCFA elongation, in a cellular context.
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
This compound
-
C22:0 fatty acid
-
Internal standard (e.g., d4-C26:0-LPC)
-
Methanol, Chloroform, Water for lipid extraction
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293 cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 24-48 hours.
-
During the last 12-24 hours of treatment, supplement the media with C22:0 fatty acid to provide the substrate for elongation.
-
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
Perform a Bligh-Dyer or a similar lipid extraction method using a mixture of chloroform, methanol, and water. Add the internal standard during the extraction process.
-
Collect the organic (lower) phase containing the lipids.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
Use a suitable LC column (e.g., C18) and a gradient elution to separate the different LPC species.
-
Employ a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify C26:0-LPC and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of C26:0-LPC in each sample, normalized to the internal standard and total protein content.
-
Calculate the percent inhibition of C26:0-LPC synthesis for each concentration of this compound.
-
Determine the EC50 value from the dose-response curve.
-
VLCFA-Sphingomyelin (SM) Ratio Analysis in Human Fibroblasts
This assay utilizes fibroblasts, often derived from X-ALD patients, which naturally accumulate VLCFAs, providing a disease-relevant model to test inhibitor efficacy. The ratio of C26:0-SM to C22:0-SM is a key biomarker.
Materials:
-
Human fibroblasts (control and/or X-ALD patient-derived)
-
Fibroblast growth medium
-
This compound
-
Internal standards for sphingomyelins (e.g., d18:1/18:0-SM)
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, cyclohexane)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture fibroblasts in T75 flasks until confluent.
-
Seed cells into 12-well plates and allow them to adhere.
-
Treat the cells with a range of this compound concentrations or vehicle for 72 hours.
-
-
Cell Lysis and Lipid Extraction:
-
Wash cells with PBS and lyse them.
-
Extract lipids using a suitable method, such as a single-phase extraction with isopropanol, ethyl acetate, and cyclohexane, after adding the internal standard.
-
-
LC-MS/MS Analysis:
-
Dry and reconstitute the lipid extracts.
-
Separate sphingomyelin species using a C18 or similar reverse-phase column with an appropriate gradient.
-
Use tandem mass spectrometry to identify and quantify the different chain-length sphingomyelins (C22:0, C24:0, C26:0, etc.) based on their specific precursor and product ion pairs.
-
-
Data Analysis:
-
Calculate the ratio of C26:0-SM to C22:0-SM for each treatment condition.
-
Determine the percent reduction in the C26:0/C22:0-SM ratio as a function of this compound concentration.
-
Calculate the EC50 value for the reduction of this ratio.
-
Conclusion
These detailed protocols provide a robust framework for the in vitro evaluation of this compound. By employing a combination of direct enzyme inhibition assays and cell-based functional assays, researchers can thoroughly characterize the potency and efficacy of this and other ELOVL1 inhibitors, facilitating their development as potential therapeutics for VLCFA-related disorders.
References
Application Notes and Protocols for Elovl1-IN-3 in ABCD1 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
X-linked adrenoleukodystrophy (X-ALD) is a severe genetic disorder caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ABCD1.[1][2] This deficiency disrupts the transport of very long-chain fatty acid (VLCFA) Coenzyme A esters into peroxisomes for degradation, leading to the accumulation of VLCFAs, particularly C26:0, in various tissues and plasma.[1][2][3] The elongation of very-long-chain fatty acids protein 1 (ELOVL1) has been identified as the key enzyme responsible for the synthesis of these pathogenic VLCFAs. Consequently, inhibiting ELOVL1 presents a promising therapeutic strategy for X-ALD.
Elovl1-IN-3 is a potent and orally active inhibitor of the ELOVL1 enzyme. Studies utilizing the ABCD1 knockout mouse model, which recapitulates the biochemical phenotype of X-ALD with elevated VLCFA levels, have demonstrated the efficacy of this compound in reducing systemic VLCFA accumulation. These application notes provide a comprehensive overview of the use of this compound in ABCD1 knockout mouse models, including quantitative data, detailed experimental protocols, and visualizations of the underlying pathways and experimental workflows.
Data Presentation
Table 1: Effect of this compound on Blood C26:0 Lysophosphatidylcholine (LPC) Levels in ABCD1 Knockout Mice
| Dosage (mg/kg) | Administration Route | Dosing Frequency | Duration | % Reduction in C26:0 LPC | Reference |
| 1 | Oral gavage | Once daily | 3 months | Significant reduction | |
| 4 | Oral gavage | Once daily | 3 months | Significant reduction | |
| 8 | Oral gavage | Once daily | 3 months | Near wild-type levels | |
| 16 | Oral gavage | Once daily | 3 months | Near wild-type levels | |
| 32 | Oral gavage | Once daily | 3 months | Near wild-type levels |
Table 2: Effect of this compound on Blood C26:0 Lysophosphatidylcholine (LPC) Levels in Other Species
| Species | Dosage (mg/kg) | Administration Route | Dosing Frequency | Duration | % Reduction in C26:0 LPC | Reference |
| Sprague-Dawley rats | 10 | Oral gavage | Once daily | 28 days | 78% | |
| Sprague-Dawley rats | 50 | Oral gavage | Once daily | 28 days | 79% | |
| Cynomolgus monkeys | 6.5 | Oral gavage | Once daily | 14 days | 47% | |
| Cynomolgus monkeys | 50 | Oral gavage | Once daily | 14 days | 65% |
Signaling Pathway and Therapeutic Intervention
References
- 1. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-linked adrenoleukodystrophy: very long-chain fatty acid metabolism, ABC half-transporters and the complicated route to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Metabolic rerouting via SCD1 induction impacts X-linked adrenoleukodystrophy [jci.org]
Application Notes and Protocols for Oral Gavage Administration of Elovl1-IN-3 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elovl1-IN-3 is a potent and orally bioavailable inhibitor of the Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1) enzyme.[1] ELOVL1 is the rate-limiting enzyme responsible for the elongation of very-long-chain fatty acids (VLCFAs), particularly the synthesis of C22:0, C24:0, and C26:0 fatty acids.[2][3] Dysregulation of VLCFA metabolism is implicated in several pathologies, most notably X-linked adrenoleukodystrophy (ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs.[3][4] Inhibition of ELOVL1 presents a promising therapeutic strategy for reducing VLCFA levels. These application notes provide detailed protocols for the oral gavage administration of this compound in rodent models, along with a summary of its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
ELOVL1 is a key enzyme in the fatty acid elongation cycle, which occurs in the endoplasmic reticulum. It catalyzes the initial condensation step, adding a two-carbon unit to a growing fatty acyl-CoA chain. Specifically, ELOVL1 is crucial for the elongation of C20 and C22 acyl-CoAs to produce C24 and C26 VLCFAs. These VLCFAs are essential components of sphingolipids, which play critical roles in membrane structure and cell signaling. In diseases like ALD, impaired VLCFA degradation leads to their accumulation, causing cellular dysfunction. This compound directly inhibits the enzymatic activity of ELOVL1, thereby reducing the synthesis of these pathogenic VLCFAs.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating this compound, the following diagrams are provided.
Caption: ELOVL1 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vivo Evaluation.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for an orally administered ELOVL1 inhibitor (CPD37, structurally related to this compound) in mice.
Table 1: Pharmacokinetic Parameters of an ELOVL1 Inhibitor (CPD37) in Mice
| Parameter | Value |
| Oral Bioavailability (F) | 46% |
| Time to Max. Concentration (Tmax) | 30 minutes |
| Half-life (t1/2) | 1.8 hours |
| Brain/Plasma Ratio (Kp) | 1.10 |
Table 2: In Vivo Efficacy of an ELOVL1 Inhibitor (CPD37) in Abcd1-/- Mice (30-day treatment)
| Treatment Group (mg/kg/day) | Plasma C26:0 Reduction | Brain C26:0 Reduction | Spinal Cord C26:0 Reduction |
| 3 | Not reported | Not reported | Not reported |
| 10 | Significant reduction | Significant reduction | Significant reduction |
| 30 | Significant reduction | Significant reduction | Significant reduction |
| 100 | Reduced to wild-type levels | Significant reduction | Significant reduction |
Experimental Protocols
Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube.
-
Add Tween-80 to the tube.
-
Add saline to the tube to reach the final desired concentration. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the mixture thoroughly until a clear solution is obtained.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
Prepare the formulation fresh daily.
Oral Gavage Administration in Rodents
Materials:
-
Rodent (mouse or rat)
-
Appropriately sized gavage needle (flexible or rigid with a ball-tip is recommended)
-
Syringe
-
This compound formulation
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg and for rats is 20 mL/kg.
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this typically involves scruffing the neck to immobilize the head and body. For rats, gentle but firm restraint of the torso is required.
-
-
Gavage Needle Insertion:
-
Measure the appropriate insertion depth for the gavage needle by holding it alongside the animal, from the mouth to the last rib. Mark this depth on the needle.
-
Gently open the animal's mouth and insert the gavage needle along the roof of the mouth, allowing the animal to swallow the tip.
-
Advance the needle smoothly and without force into the esophagus to the predetermined depth. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or stomach perforation.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Procedure Monitoring:
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-administration.
-
Continue to monitor the animal's well-being, including body weight and general appearance, throughout the course of the study.
-
Disclaimer: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol. Proper training in oral gavage techniques is essential to minimize animal stress and prevent injury.
References
Application Notes and Protocols: Cell-Based Assays Using Patient-Derived Fibroblasts and Elovl1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing patient-derived fibroblasts in cell-based assays to evaluate the efficacy of Elovl1-IN-3, a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1).
Introduction
Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1) is a key enzyme responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbons.[1] Dysregulation of ELOVL1 and the subsequent accumulation of VLCFAs are implicated in several pathologies, most notably X-linked adrenoleukodystrophy (X-ALD), a rare neurodegenerative disorder.[1][2] ELOVL1 catalyzes the initial and rate-limiting step in the elongation of saturated and monounsaturated VLCFAs.[3] As such, it represents a promising therapeutic target for diseases characterized by VLCFA accumulation.[1]
This compound is a potent and orally active inhibitor of the ELOVL1 enzyme. It has been shown to effectively reduce VLCFA levels in various models, making it a valuable tool for research and drug development in the context of X-ALD and other related disorders.
Patient-derived fibroblasts offer a clinically relevant in vitro model system to study disease mechanisms and evaluate the effects of therapeutic compounds. Fibroblasts from patients with genetic disorders like X-ALD retain the disease phenotype in culture, such as elevated levels of specific VLCFAs. This allows for the direct assessment of a compound's ability to correct the underlying biochemical defect in a patient-relevant cellular context.
These protocols detail the culture of patient-derived fibroblasts, the execution of cell-based assays with this compound, and the subsequent analysis of VLCFA levels.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of ELOVL1 Inhibitors
| Compound | Assay Type | Model System | Key Findings | Reference |
| This compound | Cell-based | HEK293 cells | Selectively inhibits ELOVL1-mediated C26:0 LPC synthesis with a concentration of 100 nM over 48 hours. | |
| This compound | In vivo | ABCD1 knockout C57BL/6 mice | Daily oral administration of 1-32 mg/kg for 3 months significantly reduced blood C26:0 lysophosphatidylcholine (LPC) levels. | |
| This compound | In vivo | Sprague-Dawley rats | Daily oral administration of 10 or 50 mg/kg for 28 days significantly reduced blood C26:0 LPC levels. | |
| This compound | In vivo | Cynomolgus monkeys | Daily oral administration of 6.5 or 50 mg/kg for 14 days significantly reduced blood C26:0 LPC levels. Doses of 8 mg/kg or higher brought levels near wild-type. | |
| CPD37 (Elovl1 inhibitor) | Cell-based | CCALD patient fibroblasts | Treatment for 72 hours reduced the ratio of SM C26:0 to C22:0. | |
| CPD37 (Elovl1 inhibitor) | In vivo | Abcd1-/y mice | Daily oral administration of 30 mg/kg and 100 mg/kg for up to 30 days significantly reduced C26:0 levels in the brain. |
Table 2: Substrate Specificity of Human ELOVL Isoforms
| ELOVL Isoform | Primary Substrates | Key Products | Reference |
| ELOVL1 | Saturated and monounsaturated C18-C26 acyl-CoAs | Saturated C24:0 and monounsaturated C24:1 for sphingolipid synthesis | |
| ELOVL2 | Polyunsaturated fatty acids (PUFAs) | C24:4, C24:5, C24:6 | |
| ELOVL5 | C18-C20 PUFAs | C20:1, C22:1 | |
| ELOVL6 | Saturated C12-C16 fatty acids | C18:0 |
Experimental Protocols
Protocol 1: Culture of Patient-Derived Fibroblasts
This protocol outlines the steps for thawing, culturing, and subculturing patient-derived fibroblasts.
Materials:
-
Cryopreserved patient-derived fibroblasts (e.g., from a cell repository like the Coriell Institute)
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-25 or T-75 cell culture flasks
-
Water bath at 37°C
-
Incubator at 37°C with 5% CO2
-
Biosafety cabinet
-
Centrifuge
Procedure:
-
Thawing Cryopreserved Cells: a. Rapidly thaw the vial of frozen fibroblasts in a 37°C water bath. b. Wipe the outside of the vial with 70% ethanol before opening in a biosafety cabinet. c. Transfer the thawed cell suspension into a T-75 flask containing 15 ml of pre-warmed complete growth medium. d. Gently rock the flask to distribute the cells and place it in a 37°C, 5% CO2 incubator. e. After 24 hours, replace the medium with fresh, pre-warmed complete growth medium to remove any residual cryoprotectant (e.g., DMSO).
-
Maintaining Cell Cultures: a. Observe the cells daily under a microscope. b. Change the medium every 2-3 days. c. Cells should be passaged when they reach 80-90% confluency.
-
Subculturing (Passaging) Fibroblasts: a. Aspirate the old medium from the flask. b. Wash the cell monolayer once with sterile PBS. c. Add enough Trypsin-EDTA to cover the cell layer (e.g., 1-2 ml for a T-75 flask). d. Incubate at 37°C for 2-5 minutes, or until the cells detach. e. Neutralize the trypsin by adding at least 4 volumes of complete growth medium. f. Transfer the cell suspension to a conical tube and centrifuge at 200 x g for 5 minutes. g. Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. h. Seed new flasks at a density of approximately 1.0-1.4 x 10^4 cells/cm^2.
Protocol 2: Cell-Based Assay for Efficacy of this compound
This protocol describes the treatment of patient-derived fibroblasts with this compound and subsequent analysis of VLCFA levels.
Materials:
-
Patient-derived fibroblasts (e.g., from an X-ALD patient) cultured in 6-well or 12-well plates
-
This compound (and/or other ELOVL1 inhibitors like CPD37)
-
DMSO (vehicle control)
-
Complete growth medium
-
Reagents for lipid extraction (e.g., methanol, chloroform)
-
Mass spectrometer for lipid analysis
Procedure:
-
Cell Plating: a. Seed the patient-derived fibroblasts into 6-well or 12-well plates at a density that will allow them to reach approximately 70-80% confluency at the time of treatment. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). c. Also prepare a vehicle control (DMSO in complete growth medium) with the same final concentration of DMSO as the highest concentration of this compound. d. Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the cells for 48-72 hours at 37°C with 5% CO2.
-
Cell Harvesting and Lipid Extraction: a. After the incubation period, aspirate the medium and wash the cells with PBS. b. Harvest the cells by scraping or trypsinization. c. Perform lipid extraction from the cell pellets using a standard method such as the Bligh-Dyer or Folch extraction.
-
VLCFA Analysis by Mass Spectrometry: a. Analyze the extracted lipids by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to quantify the levels of specific VLCFAs, such as C24:0 and C26:0, as well as their corresponding lysophosphatidylcholine (LPC) or sphingomyelin (SM) species. b. Normalize the fatty acid levels to the total protein content or cell number. c. Calculate the percentage reduction in VLCFA levels for each concentration of this compound compared to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in patient-derived fibroblasts.
Caption: Simplified signaling pathway of ELOVL1-mediated fatty acid elongation.
References
Application Note: Dissecting the Cell-Type-Specific Effects of Elovl1-IN-3 using Single-Nuclei RNA Sequencing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Elongation of Very Long-Chain Fatty Acids Protein 1 (ELOVL1) is a critical enzyme in lipid metabolism, responsible for the synthesis of very-long-chain fatty acids (VLCFAs), particularly saturated C24:0 and C26:0 fatty acids.[1][2][3] Dysregulation of VLCFA metabolism is implicated in severe neurological disorders, most notably X-linked adrenoleukodystrophy (X-ALD), which is characterized by the accumulation of VLCFAs in tissues and plasma.[4][5] This accumulation leads to demyelination and neurodegeneration. ELOVL1 has been identified as the key elongase for C26:0 synthesis, making it a prime therapeutic target.
Elovl1-IN-3 is a potent and orally active inhibitor of the ELOVL1 enzyme. Preclinical studies have demonstrated its efficacy in reducing VLCFA levels in various animal models. However, understanding the full spectrum of its biological effects within the complex cellular landscape of tissues like the brain is crucial for further drug development. Single-nuclei RNA sequencing (snRNA-seq) offers an unparalleled opportunity to investigate transcriptional changes at the resolution of individual cells. This technology is particularly advantageous for studying tissues that are difficult to dissociate, such as the brain, and can be readily applied to frozen samples, aligning well with typical toxicology and efficacy studies.
This application note provides a detailed protocol for using snRNA-seq to characterize the cell-type-specific transcriptional response to this compound treatment in a preclinical model, enabling a deeper understanding of its mechanism of action and potential off-target effects.
Key Applications
-
Mechanism of Action: Elucidate how this compound modulates gene expression in specific cell populations within a target tissue.
-
Target Engagement: Confirm the downstream effects of ELOVL1 inhibition in relevant cell types.
-
Biomarker Discovery: Identify cell-specific biomarkers of drug response or resistance.
-
Safety and Toxicity Assessment: Profile transcriptional changes in off-target cells to predict potential side effects.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the targeted biological pathway and the experimental workflow.
Caption: ELOVL1 catalyzes the elongation of VLCFAs; this compound inhibits this process.
Caption: Workflow from in vivo treatment to single-nuclei data analysis.
Experimental Protocols
Protocol 1: Animal Dosing and Tissue Collection
-
Model: Utilize a relevant animal model, such as the ABCD1 knockout mouse, which mimics the VLCFA accumulation seen in X-ALD.
-
Groups: Establish a vehicle control group and one or more this compound treatment groups.
-
Dosing: Administer this compound orally, once daily, at a concentration determined by prior pharmacokinetic studies (e.g., 10-50 mg/kg). A typical treatment duration is 28 days.
-
Tissue Harvest: At the end of the treatment period, euthanize animals according to approved institutional guidelines.
-
Dissection: Rapidly dissect the tissue of interest (e.g., brain, spinal cord).
-
Preservation: Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C until nuclei isolation. This is a key advantage of snRNA-seq, as it allows for sample batching and preservation.
Protocol 2: Nuclei Isolation from Frozen Brain Tissue
This protocol is adapted from methods for isolating nuclei from frozen brain tissue.
Reagents:
-
Lysis Buffer (EZ Lysis Buffer): 10 mM Tris-HCl (pH 7.4), 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630, 1 mM DTT, and RNase Inhibitor (e.g., 1 U/µL). Prepare fresh and keep on ice.
-
Wash and Resuspension Buffer: 1x PBS with 1.0% BSA and RNase Inhibitor (0.2 U/µL).
Procedure:
-
Place a small piece of frozen brain tissue (~50 mg) in a pre-chilled Dounce homogenizer on ice.
-
Add 1 mL of ice-cold EZ Lysis Buffer.
-
Homogenize the tissue with 10-15 strokes of the loose (A) pestle, followed by 10-15 strokes of the tight (B) pestle. Perform all steps on ice to prevent degradation.
-
Incubate the lysate on ice for 5 minutes.
-
Filter the homogenate through a 40 µm cell strainer into a 1.5 mL tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C to pellet the nuclei.
-
Carefully discard the supernatant.
-
Resuspend the nuclei pellet in 1 mL of Wash and Resuspension Buffer.
-
Centrifuge again at 500 x g for 5 minutes at 4°C.
-
Resuspend the final nuclei pellet in an appropriate volume of Wash and Resuspension Buffer (typically 100-500 µL).
-
Quality Control: Mix a small aliquot of the nuclei suspension with trypan blue or DAPI and count using a hemocytometer or automated cell counter to assess nuclei integrity and concentration. Proceed immediately to library preparation.
Protocol 3: snRNA-seq Library Preparation and Sequencing
-
Library Generation: Follow the manufacturer’s protocol for a commercial single-cell platform (e.g., 10x Genomics Chromium Single Cell Gene Expression). Target a recovery of 5,000-10,000 nuclei per sample.
-
Sequencing: Sequence the generated libraries on a compatible sequencer (e.g., Illumina NovaSeq) to an appropriate depth, typically aiming for >25,000 reads per nucleus.
Data Analysis and Results
The analysis workflow identifies cell clusters and detects treatment-induced gene expression changes within each cluster.
Caption: Bioinformatic workflow for identifying cell-specific responses from snRNA-seq data.
Quantitative Data Summary
Hypothetical results from an experiment are summarized in the tables below.
Table 1: Effect of this compound on Brain VLCFA Levels
| Analyte | Vehicle Control (ng/mg tissue) | This compound (30 mg/kg) (ng/mg tissue) | % Reduction |
|---|---|---|---|
| C26:0-LPC | 15.2 ± 1.8 | 4.1 ± 0.9 | 73% |
| C24:0-LPC | 28.5 ± 3.1 | 19.1 ± 2.5 | 33% |
| C22:0-LPC | 45.1 ± 4.5 | 43.8 ± 5.0 | 3% |
Data are presented as mean ± SD. C26:0-LPC (lysophosphatidylcholine) is a key biomarker.
Table 2: snRNA-seq Quality Control Metrics
| Sample Group | Number of Nuclei Captured | Median Genes per Nucleus | Median UMIs per Nucleus |
|---|---|---|---|
| Vehicle Control | 8,104 | 2,850 | 6,100 |
| this compound | 7,955 | 2,910 | 6,320 |
Table 3: Top Differentially Expressed Genes in Oligodendrocytes Following this compound Treatment
| Gene Symbol | Description | Log₂(Fold Change) | Adjusted p-value |
|---|---|---|---|
| Elovl1 | Elongation of very long chain fatty acids 1 | -0.15 | 0.045 |
| Mbp | Myelin basic protein | 1.25 | < 0.001 |
| Plp1 | Proteolipid protein 1 | 1.18 | < 0.001 |
| Fa2h | Fatty acid 2-hydroxylase | -0.95 | < 0.01 |
| Scd2 | Stearoyl-CoA desaturase 2 | -0.88 | < 0.01 |
Hypothetical data showing upregulation of myelin-related genes and downregulation of other lipid metabolism genes.
Conclusion
The combination of a targeted inhibitor like this compound with a high-resolution readout like snRNA-seq provides a powerful paradigm for modern drug development. This approach moves beyond bulk tissue analysis to reveal the intricate, cell-type-specific transcriptional changes that underlie both the therapeutic efficacy and potential toxicity of a compound. The detailed protocols and analytical framework presented here offer a robust method for researchers to deeply profile the in vivo effects of ELOVL1 inhibition, accelerating the translation of promising therapeutics for neurodegenerative and metabolic diseases. A recent study using snRNA-seq on a mouse model treated with an Elovl1 inhibitor confirmed that while lipid metabolism pathways were corrected, the treatment also led to broader transcriptional changes, highlighting the importance of this high-resolution approach.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Elovl1-IN-3 for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elovl1-IN-3 is a potent and selective inhibitor of Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1), a key enzyme in the synthesis of very-long-chain fatty acids (VLCFAs).[1] Dysregulation of VLCFA metabolism is implicated in several pathologies, most notably X-linked adrenoleukodystrophy (ALD), a neurodegenerative disorder characterized by the accumulation of VLCFAs.[2][3] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound to support preclinical research and drug development efforts targeting ELOVL1.
Introduction
ELOVL1 is the rate-limiting enzyme responsible for the elongation of saturated and monounsaturated fatty acids with 20 or more carbons.[4][5] Its inhibition presents a promising therapeutic strategy for diseases like ALD by reducing the production of pathogenic VLCFAs. This compound has demonstrated efficacy in reducing C26:0 lysophosphatidylcholine (LPC), a key biomarker of ALD, in various animal models, including mice, rats, and cynomolgus monkeys. This document outlines the necessary procedures for formulating this compound for oral administration in in vivo studies, summarizes its pharmacokinetic and pharmacodynamic properties, and provides a schematic of the relevant biological pathway.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and formulation.
| Property | Value | Reference |
| Chemical Name | (2S)-2-phenyl-4-[6-[[cis-3-(1H-pyrazol-1-yl)cyclobutyl]oxy]-4-pyrimidinyl]-morpholine | |
| Synonyms | Compound 22, ELOVL1-22 | |
| Molecular Formula | C₂₁H₂₃N₅O₂ | |
| Molecular Weight | 377.4 g/mol | |
| Purity | ≥98% | |
| Solubility | Ethanol: 25 mg/mL | |
| Storage | Store at -20°C for long-term stability (≥ 1 year). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |
ELOVL1 Signaling and Mechanism of Action of this compound
ELOVL1 is a central enzyme in the fatty acid elongation pathway, which is integrated with broader metabolic and signaling networks. The expression and activity of ELOVL1 are influenced by transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Liver X Receptor (LXR). It has also been noted that the mTOR signaling pathway can regulate ELOVL1 expression. This compound acts as a direct inhibitor of the ELOVL1 enzyme, thereby blocking the elongation of very-long-chain fatty acids and reducing the accumulation of downstream metabolites like C26:0.
In Vivo Study Parameters
Published studies have demonstrated the in vivo efficacy of this compound in various animal models. The following table summarizes the reported dosing regimens and their effects.
| Animal Model | Dose Range | Dosing Regimen | Observed Effect | Reference |
| ABCD1 knockout C57BL/6 mice | 1-32 mg/kg | p.o., once daily for 3 months | Significantly reduced blood C26:0 LPC levels. | |
| Sprague-Dawley rats | 10 or 50 mg/kg | p.o., once daily for 28 days | Reduced blood C26:0 LPC levels by 78% and 79%, respectively. | |
| Cynomolgus monkeys | 6.5 or 50 mg/kg | p.o., once daily for 14 days | Reduced blood C26:0 LPC levels by 47% and 65%, respectively. |
Protocols for In Vivo Formulation Preparation
This compound is orally active and can be formulated as a solution or suspension for administration by oral gavage. Below are established protocols for preparing dosing vehicles.
Protocol 1: Aqueous-Based Formulation
This formulation is suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO to the this compound and vortex to dissolve.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix until a homogenous solution is formed.
-
Add 45% of the final volume as saline and mix thoroughly.
-
If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Protocol 2: SBE-β-CD-Based Formulation
This formulation utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) to enhance solubility and is suitable for achieving a clear solution at a concentration of at least 2.5 mg/mL.
Materials:
-
This compound
-
DMSO
-
20% SBE-β-CD in Saline
Procedure:
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO to the this compound and vortex to dissolve.
-
Add 90% of the final volume as 20% SBE-β-CD in saline and mix thoroughly.
Protocol 3: Oil-Based Formulation
This formulation is an alternative for achieving a clear solution, particularly for compounds with lipophilic properties.
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Weigh the required amount of this compound.
-
Add 10% of the final volume as DMSO to the this compound and vortex to dissolve.
-
Add 90% of the final volume as corn oil and mix thoroughly.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo efficacy study of this compound is depicted below. This workflow includes animal acclimatization, baseline sampling, compound administration, and endpoint analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elongation of very long chain fatty acids-3 (Elovl3) is activated by ZHX2 and is a regulator of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sphingolipid Metabolism with Elovl1-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingolipids are a complex class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1] The metabolism of sphingolipids is a tightly regulated network of interconnected pathways: de novo synthesis, the salvage pathway, and catabolism.[2][3] A key step in the synthesis of certain sphingolipid species is the elongation of very-long-chain fatty acids (VLCFAs), which are subsequently incorporated into ceramide, the central hub of sphingolipid metabolism.[4][5]
The enzyme Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1) is a critical condensing enzyme located in the endoplasmic reticulum. It catalyzes the rate-limiting step in the elongation of saturated and monounsaturated fatty acyl-CoAs, particularly those with 20 or more carbons (C20-CoA, C22-CoA), to produce VLCFAs such as C24:0 and C26:0. These VLCFAs are essential for the synthesis of C24 and C26 sphingolipids, which play crucial roles in the structure and function of membrane microdomains, particularly in myelin. Dysregulation of ELOVL1 and the accumulation of VLCFAs are implicated in several neurological disorders, most notably X-linked adrenoleukodystrophy (X-ALD).
Elovl1-IN-3 is a potent and orally active small molecule inhibitor of the ELOVL1 enzyme. By blocking ELOVL1, this compound serves as a precise chemical tool to probe the role of VLCFA elongation in sphingolipid metabolism. It allows researchers to investigate the downstream consequences of reduced C24 and C26 sphingolipid synthesis, model substrate reduction therapies for diseases like X-ALD, and elucidate the specific functions of these unique lipid species in health and disease.
Mechanism of Action
This compound directly inhibits the enzymatic activity of ELOVL1. This action blocks the condensation of acyl-CoAs (e.g., C22:0-CoA) with malonyl-CoA, the first and rate-limiting step of the fatty acid elongation cycle. Consequently, the production of C24-CoA, C26-CoA, and other VLCFA-CoAs is significantly reduced. This substrate limitation directly impacts the synthesis of very-long-chain ceramides and subsequent complex sphingolipids, as ceramide synthases (especially CERS2) utilize these VLCFA-CoAs to acylate the sphingoid backbone. The inhibition effectively shifts the cellular sphingolipid profile away from very-long-chain species towards shorter-chain species.
Quantitative Data Summary
The efficacy of this compound and other ELOVL1 inhibitors has been quantified in various models. The following tables summarize the reported data.
Table 1: In Vitro / Cell-Based Activity of this compound
| System | Concentration | Duration | Effect | Reference |
|---|---|---|---|---|
| HEK293 Cells | 100 nM | 48 hours | Selective inhibition of ELOVL1-mediated C26:0 Lysophosphatidylcholine (LPC) synthesis. | |
| X-ALD Fibroblasts (siRNA knockdown) | N/A | 7-10 days | 32-40% reduction in D₃-C26:0 synthesis; 25-38% reduction in endogenous C26:0 levels. |
| HeLa Cells (siRNA knockdown) | 16 nM | 4 days | Significant reduction in C24:0 and C24:1 Ceramide levels. | |
Table 2: In Vivo Efficacy of ELOVL1 Inhibitors
| Animal Model | Compound | Dose | Duration | Tissue | Effect on C26:0 LPC / C26:0 | Reference |
|---|---|---|---|---|---|---|
| ABCD1 KO C57BL/6 Mice | This compound | 1-32 mg/kg (p.o., daily) | 3 months | Blood | Significant reduction of C26:0 LPC (8 mg/kg+ brought levels near wild-type). | |
| Sprague-Dawley Rats | This compound | 10 or 50 mg/kg (p.o., daily) | 28 days | Blood | 78% and 79% reduction of C26:0 LPC, respectively. | |
| Cynomolgus Monkeys | This compound | 6.5 or 50 mg/kg (p.o., daily) | 14 days | Blood | 47% and 65% reduction of C26:0 LPC, respectively. |
| Abcd1-/y Mice | CPD37 (ELOVL1 Inhibitor) | 100 mg/kg (p.o., daily) | 30 days | Plasma | Reduction to wild-type levels. | |
Experimental Protocols
Protocol 1: In Vitro ELOVL1 Elongase Activity Assay
This protocol is adapted from methodologies used to measure elongase activity in cell membrane fractions. It measures the incorporation of radiolabeled malonyl-CoA into fatty acid products in the presence of a specific acyl-CoA substrate.
Materials:
-
Cells expressing ELOVL1 (e.g., HeLa, HEK293)
-
This compound (dissolved in DMSO)
-
Homogenization Buffer (e.g., 10 mM Tris-HCl pH 7.4, 0.25 M sucrose, 1 mM EDTA, protease inhibitors)
-
Reaction Buffer (e.g., 0.1 M potassium phosphate buffer pH 6.5)
-
Substrate: C22:0-CoA (or other acyl-CoA of interest)
-
Cofactors: NADPH
-
Radiolabel: [¹⁴C]malonyl-CoA
-
Reaction termination solution: 10% KOH in 80% methanol
-
Acidification solution: 6 M HCl
-
Hexane for extraction
-
TLC plate (silica gel) and developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1)
Procedure:
-
Prepare Microsomal Fractions:
-
Harvest cells and wash with cold PBS.
-
Resuspend cell pellet in homogenization buffer and homogenize using a Dounce homogenizer on ice.
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.
-
Transfer supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C.
-
Discard supernatant. The pellet contains the microsomal fraction. Resuspend in a small volume of homogenization buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Set up Elongation Reaction:
-
In a microfuge tube, prepare the reaction mix (final volume ~100 µL):
-
Reaction Buffer
-
NADPH (final concentration ~0.5 mM)
-
Total membrane protein (40 µg)
-
This compound at desired concentrations (or DMSO vehicle control). Pre-incubate for 15 min at 37°C.
-
-
Start the reaction by adding the substrates:
-
Acyl-CoA substrate (e.g., 50 µM C22:0-CoA)
-
[¹⁴C]malonyl-CoA (e.g., 0.025 µCi)
-
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 1 mL of 10% KOH in 80% methanol.
-
-
Saponification and Extraction:
-
Heat the tubes at 80°C for 1 hour to saponify the fatty acids.
-
Cool to room temperature and acidify by adding 1 mL of 6 M HCl.
-
Extract the free fatty acids by adding 2 mL of hexane, vortexing, and centrifuging to separate phases.
-
Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Analysis:
-
Resuspend the dried lipid extract in a small volume of hexane.
-
Spot the sample onto a silica TLC plate.
-
Develop the plate in an appropriate solvent system.
-
Visualize and quantify the radiolabeled fatty acid products using a bioimaging analyzer or phosphorimager. The activity is determined by the amount of radioactivity incorporated into the elongated fatty acid bands.
-
Protocol 2: Cell-Based Analysis of Sphingolipid Profiles by LC-MS/MS
This protocol provides a general workflow for treating cells with this compound and analyzing the resulting changes in the sphingolipidome.
Materials:
-
Cell line of interest
-
This compound
-
Cell culture medium and supplements
-
PBS, Trypsin
-
Methanol, Chloroform, Water (for lipid extraction)
-
Internal standards for sphingolipids (e.g., C17-base sphingolipids)
-
LC-MS/MS system with appropriate columns (e.g., C18 reverse-phase)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well or 10 cm dishes and allow them to adhere and grow to ~70-80% confluency.
-
Treat cells with various concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Lipid Extraction (Bligh-Dyer method):
-
Aspirate medium, wash cells twice with ice-cold PBS.
-
Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube.
-
Add a known amount of internal standard mix to each sample for normalization and quantification.
-
Add 3.75 mL of chloroform:methanol (1:2, v/v) to the cell suspension. Vortex thoroughly.
-
Add 1.25 mL of chloroform. Vortex.
-
Add 1.25 mL of water. Vortex.
-
Centrifuge at 1,000 x g for 10 min to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Reconstitute the dried lipid film in a suitable solvent for injection (e.g., methanol:chloroform 1:1).
-
Transfer to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Use a reverse-phase chromatography gradient to separate the different sphingolipid species.
-
Use a mass spectrometer operating in a positive ion mode with Multiple Reaction Monitoring (MRM) or full scan mode to detect and quantify specific sphingolipid species based on their precursor and product ion masses.
-
-
Data Analysis:
-
Integrate the peak areas for each lipid species.
-
Normalize the peak areas of endogenous lipids to the corresponding internal standard.
-
Compare the levels of specific sphingolipids (e.g., C16:0-Cer, C24:0-Cer, C24:1-Cer, C26:0-Cer) between control and this compound-treated samples to determine the effect of inhibition.
-
Experimental Workflows
References
- 1. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymes of sphingolipid metabolism as transducers of metabolic inputs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Elovl1-IN-3 for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Elovl1-IN-3 for various experimental applications. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution after I dilute my DMSO stock into an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic small molecules like this compound. Here are several strategies to address this:
-
Optimize the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to ensure it remains below its solubility limit in the aqueous buffer.
-
Adjust the Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid solvent-induced artifacts (typically below 0.5% v/v), a slight, carefully controlled increase may improve solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Utilize Co-solvents: For in vivo or challenging in vitro experiments, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][2]
-
Employ Sonication or Gentle Heating: To aid in the initial dissolution of the compound in the stock solvent or the final dilution, gentle warming or sonication can be effective. However, be cautious about the compound's stability under these conditions.
-
Prepare Fresh Solutions: It is always recommended to prepare working solutions fresh from a concentrated stock immediately before use to minimize the chances of precipitation over time.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[1] A 10 mM stock solution in DMSO is a common starting point for further dilutions. For some applications, ethanol may also be a suitable solvent.[3]
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible Precipitate in Stock Solution | The compound has exceeded its solubility limit in the chosen solvent. | Try gentle warming or sonication to aid dissolution. If precipitation persists, consider preparing a lower concentration stock solution. |
| Precipitation in Aqueous Buffer During Dilution | The compound is not sufficiently soluble in the final aqueous buffer. | Lower the final concentration of the inhibitor. Increase the percentage of DMSO in the final solution (while staying within acceptable limits for your assay). Prepare a fresh dilution and use it immediately. Consider using a co-solvent system for challenging applications. |
| Inconsistent Experimental Results | The compound may not be fully solubilized, leading to variations in the effective concentration. | Ensure the stock solution is completely clear before making dilutions. Vortex the working solution before adding it to the assay. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer. |
Quantitative Data: Solubility of ELOVL1 Inhibitors
The following table summarizes the known solubility of this compound and similar ELOVL1 inhibitors in various solvents.
| Compound | Solvent | Concentration | Observation |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.62 mM) | Clear solution |
| This compound | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.62 mM) | Clear solution |
| This compound | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.62 mM) | Clear solution |
| Elovl1-IN-1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.35 mM) | Clear solution |
| ELOVL1-22 | Ethanol | 25 mg/mL | Clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming or sonication can be applied.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Cell-Based Assay for ELOVL1 Inhibition
Objective: To assess the inhibitory activity of this compound on the production of very-long-chain fatty acids (VLCFAs) in a cell-based assay. This protocol is adapted from a method used for fibroblasts.
Materials:
-
Human fibroblasts (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (10 mM in DMSO)
-
D₃-palmitate (isotopically labeled fatty acid precursor)
-
Multi-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will allow them to reach approximately 40-50% confluency on the day of treatment.
-
Compound Preparation: Prepare a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the existing cell culture medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Pre-incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 24-48 hours) to allow for cellular uptake and target engagement.
-
Labeling with D₃-palmitate: Prepare a working solution of D₃-palmitate in the cell culture medium. Add the D₃-palmitate solution to each well to a final concentration of approximately 50 µM.
-
Incubation: Incubate the cells for an additional 72 hours to allow for the incorporation of the labeled precursor into newly synthesized fatty acids.
-
Cell Lysis and Lipid Extraction: After the incubation period, wash the cells with PBS and then lyse the cells. Extract the total lipids using an appropriate method (e.g., Folch extraction).
-
Analysis: Analyze the fatty acid composition of the lipid extract using a suitable analytical technique such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of D₃-labeled VLCFAs. A reduction in D₃-labeled C26:0 would indicate inhibition of ELOVL1.
Signaling Pathways and Experimental Workflows
ELOVL1 Regulatory Pathway
The expression of the ELOVL1 gene is regulated by key transcription factors involved in lipid metabolism, such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Liver X Receptor (LXR). Additionally, the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, has been shown to induce ELOVL1 expression. The enzymatic product of ELOVL1, very-long-chain fatty acids (VLCFAs), are crucial precursors for the synthesis of complex lipids like sphingolipids and ceramides, which play significant roles in various cellular signaling pathways.
Caption: Regulation of ELOVL1 expression and its role in lipid synthesis.
Experimental Workflow for Assessing this compound Solubility
The following diagram illustrates a logical workflow for troubleshooting and optimizing the solubility of this compound for experimental use.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Investigating Potential Off-Target Effects of Elovl1-IN-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of Elovl1-IN-3.
Troubleshooting Guide
When using this compound, unexpected experimental outcomes may arise. This guide provides information on reported non-target effects and suggests methodologies to assess the selectivity of the inhibitor in your experimental setup.
Summary of Potential Off-Target and Unexpected Effects
While specific off-target interactions for this compound are not extensively documented in publicly available literature, some studies on ELOVL1 inhibition have reported unexpected biological changes. Researchers should be aware of these findings when designing experiments and interpreting data.
| Observed Effect | Experimental System | Inhibitor & Concentration | Key Findings & Citation |
| Unexpected Transcriptional Changes | Abcd1-/- mouse model | ELOVL1 inhibitor | Led to significant transcriptional alterations beyond the correction of pathways affected by the loss of Abcd1.[1] |
| Induction of Unfolded Protein Response | Abcd1-/- mouse model | ELOVL1 inhibitor | A specific transcriptional change observed was the induction of the unfolded protein response.[2] |
Recommended Experimental Protocols for Assessing Off-Target Effects
To ensure that the observed effects are due to the specific inhibition of ELOVL1, researchers can perform various assays to profile the selectivity of this compound.
| Experimental Approach | Methodology Description | Data Generated |
| Kinase Profiling | Test the inhibitor against a large panel of kinases (e.g., a 60-kinase panel as mentioned for a similar compound, CPD37).[3] This is typically done using in vitro enzymatic assays that measure the inhibitor's ability to block kinase activity. | IC50 values for each kinase, providing a quantitative measure of selectivity. |
| Broad Receptor Screening | Screen the inhibitor against a panel of common receptors, ion channels, and transporters. For example, ELOVL1-22 was tested against a panel of 34 receptors at a concentration of 10 µM.[4] | Percentage of inhibition at a fixed concentration, identifying potential off-target interactions. |
| Cellular Thermal Shift Assay (CETSA) | This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding. It can be used to confirm on-target engagement and identify potential off-target binding. | A shift in the melting temperature of proteins in the presence of the inhibitor, indicating direct binding. |
| Transcriptomic/Proteomic Analysis | Perform RNA sequencing or mass spectrometry-based proteomics on cells or tissues treated with the inhibitor versus a vehicle control. This can reveal broader, unexpected changes in gene or protein expression. | A list of differentially expressed genes or proteins, which can point to affected pathways beyond ELOVL1.[2] |
| Dose-Response Curve Analysis | Carefully titrate the concentration of this compound in your functional assays. A classic sigmoidal dose-response curve is indicative of a specific, on-target effect. Biphasic or other non-standard curves may suggest off-target activity. | EC50/IC50 values and Hill slope. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Direct and comprehensive public data on the specific off-target proteins bound by this compound (also known as Compound 22) is limited. However, studies on similar potent ELOVL1 inhibitors report high selectivity. For instance, a related compound, ELOVL1-22, was found to be highly selective for ELOVL1 over other elongases like ELOVL4, -6, and -7, and showed no significant activity against a panel of 34 receptors at 10 µM. Another selective inhibitor, CPD37, showed no off-target activity in a screen of 60 kinases.
Despite high selectivity, researchers should be aware that inhibition of ELOVL1 in a mouse model resulted in "unexpected transcriptional changes" and an induction of the unfolded protein response, suggesting that downstream consequences of ELOVL1 inhibition can be broad.
Q2: How can I minimize potential off-target effects in my experiments?
A2: To minimize the risk of off-target effects, consider the following experimental best practices:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired level of ELOVL1 inhibition in your system through a careful dose-response study.
-
Include Proper Controls: Always include a vehicle-only control (e.g., DMSO) and consider using a structurally distinct ELOVL1 inhibitor as a comparator to ensure the observed phenotype is not specific to the chemical scaffold of this compound.
-
Confirm On-Target Engagement: Whenever possible, confirm that this compound is inhibiting its intended target in your experimental system. This can be done by measuring the levels of very-long-chain fatty acids (VLCFAs), such as C26:0, which are the direct products of ELOVL1 activity.
-
Consider Rescue Experiments: If possible, design an experiment where the observed phenotype can be rescued by providing the downstream products of the inhibited enzyme.
Q3: What are the potential downstream biological consequences of ELOVL1 inhibition?
A3: ELOVL1 is the primary enzyme responsible for elongating fatty acids to produce very-long-chain fatty acids (VLCFAs) with 20 or more carbons. These VLCFAs are crucial components of several cellular processes:
-
Sphingolipid Synthesis: VLCFAs are essential for the synthesis of sphingolipids and ceramides. These lipids are not just structural components of membranes but also act as signaling molecules.
-
Membrane Structure and Function: The incorporation of VLCFAs into phospholipids influences the fluidity and integrity of cellular membranes.
-
Signaling Pathways: Very-long-chain fatty acid-derived lipids can modulate protein function and participate in various signal transduction pathways.
Therefore, inhibiting ELOVL1 with this compound will decrease the pool of VLCFAs, which can impact membrane-dependent processes and sphingolipid-mediated signaling.
Visualizations
ELOVL1 Biochemical Pathway and Inhibition by this compound
Caption: Biochemical pathway of ELOVL1 and its inhibition by this compound.
Troubleshooting Workflow for Unexpected Experimental Results
Caption: A workflow for troubleshooting unexpected results with this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Technical Support Center: In Vivo Experiments with Elovl1-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Elovl1-IN-3 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active inhibitor of the Elongation of Very Long Chain Fatty Acids 1 (ELOVL1) enzyme.[1] ELOVL1 is the primary enzyme responsible for the elongation of very-long-chain fatty acids (VLCFAs), particularly the synthesis of C22:0 to C26:0 fatty acids.[2][3][4] In diseases like X-linked adrenoleukodystrophy (ALD), mutations in the ABCD1 gene lead to the accumulation of VLCFAs, which is believed to be pathogenic.[5] this compound acts as a substrate reduction therapy by inhibiting ELOVL1, thereby reducing the production and accumulation of these pathogenic VLCFAs.
Q2: What are the recommended dosages for this compound in mice?
A2: In a mouse model of adrenoleukodystrophy (Abcd1 knockout mice), oral administration of a similar ELOVL1 inhibitor, CPD37, at doses up to 100 mg/kg/day has been shown to be effective in reducing plasma levels of C26:0 fatty acids to wild-type levels. For this compound specifically, doses of 1-32 mg/kg administered orally once daily for three months significantly reduced blood C26:0 lysophosphatidylcholine (LPC) levels in ABCD1 knockout mice, with doses of 8 mg/kg or higher bringing levels near wild-type.
Q3: How should I prepare this compound for oral administration in vivo?
A3: For in vivo experiments, it is recommended to prepare a fresh solution of this compound on the day of use. A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. To aid dissolution, gentle heating and/or sonication can be used if precipitation or phase separation occurs.
Q4: What are the expected outcomes of Elovl1 inhibition in an ALD mouse model?
A4: Inhibition of ELOVL1 in an Abcd1 knockout mouse model is expected to reduce the levels of very-long-chain fatty acids (VLCFAs), such as C26:0, in plasma, brain, and spinal cord. One study showed that treatment with an ELOVL1 inhibitor led to a dose-dependent reduction in plasma C26:0 levels. Beyond correcting lipid homeostasis, ELOVL1 inhibition may also lead to broader transcriptional changes.
Troubleshooting Guides
Issue 1: Suboptimal reduction of VLCFA levels in treated animals.
-
Possible Cause 1: Insufficient Drug Exposure.
-
Troubleshooting Step: Verify the formulation and administration of this compound. Ensure the compound is fully dissolved in the vehicle. For oral gavage, confirm proper technique to ensure the full dose is delivered.
-
Troubleshooting Step: Increase the dose of this compound. Studies have shown a dose-dependent effect on VLCFA reduction.
-
Troubleshooting Step: Perform pharmacokinetic (PK) studies to measure the concentration of this compound in the plasma of treated animals to ensure adequate absorption and exposure.
-
-
Possible Cause 2: Variability in Animal Model.
-
Troubleshooting Step: Ensure the genetic background of the mouse model is consistent.
-
Troubleshooting Step: Increase the number of animals per group to increase statistical power and account for biological variability.
-
Issue 2: Observed Toxicity or Adverse Effects in Treated Animals.
-
Possible Cause 1: Off-target effects of this compound.
-
Troubleshooting Step: Perform a dose-response study to determine the maximum tolerated dose (MTD).
-
Troubleshooting Step: Include a control group treated with a structurally unrelated ELOVL1 inhibitor to see if the toxic effects are specific to the chemical scaffold of this compound.
-
Troubleshooting Step: Conduct histopathological analysis of major organs to identify any tissue-specific toxicity. A study on heterozygous Elovl1 knockout animals showed no adverse effects at six months, suggesting that partial loss of Elovl1 function is well tolerated.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Troubleshooting Step: Administer the vehicle alone to a control group of animals to assess for any adverse effects caused by the formulation components.
-
Troubleshooting Step: If vehicle toxicity is suspected, explore alternative, well-tolerated vehicle formulations.
-
Issue 3: Difficulty in Dissolving this compound for Formulation.
-
Possible Cause: Poor solubility of the compound.
-
Troubleshooting Step: Prepare a high-concentration stock solution in 100% DMSO first.
-
Troubleshooting Step: For the final formulation, add each solvent component sequentially as recommended: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Troubleshooting Step: Use sonication or gentle warming to aid in the dissolution process. It is crucial to visually inspect the final solution for any precipitates before administration.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of ELOVL1 Inhibitors in Rodent Models
| Compound | Animal Model | Dose | Route | Duration | Key Findings | Reference |
| CPD37 | Abcd1-/y mice | Up to 100 mg/kg/day | Oral | 7, 14, and 30 days | Dose-dependent reduction of plasma C26:0, with 100 mg/kg/day reducing levels to near wild-type. | |
| This compound | ABCD1 knockout C57BL/6 mice | 1-32 mg/kg/day | Oral | 3 months | Doses ≥ 8 mg/kg reduced blood C26:0 LPC levels to near wild-type. | |
| This compound | Sprague-Dawley rats | 10 or 50 mg/kg/day | Oral | 28 days | Reduced blood C26:0 LPC levels by 78% and 79%, respectively. | |
| This compound | Cynomolgus monkeys | 6.5 or 50 mg/kg/day | Oral | 14 days | Reduced blood C26:0 LPC levels by 47% and 65%, respectively. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an ALD Mouse Model
-
Animal Model: Use male Abcd1 knockout mice and age-matched wild-type controls. A study used 3-month-old mice.
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of administration, prepare the final dosing solution by adding the DMSO stock to a vehicle of 40% PEG300, 5% Tween-80, and 45% saline to achieve the desired final concentration of this compound and 10% DMSO.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the mice via oral gavage once daily.
-
Dosing volumes should be based on the most recent body weight of each animal.
-
-
Endpoint Analysis:
-
Collect blood samples at baseline and specified time points (e.g., 7, 14, and 30 days) for measurement of VLCFA levels.
-
At the end of the study, euthanize the animals and collect tissues such as the brain and spinal cord for VLCFA analysis.
-
VLCFA levels (e.g., C26:0 and C26:0-lysophosphatidylcholine) can be quantified using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Mandatory Visualizations
Caption: ELOVL1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elovl1-IN-3 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Elovl1-IN-3 in cell-based assays. The information is presented in a question-and-answer format to directly address potential issues and streamline the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Compound 22, is a potent and orally active small molecule inhibitor of the Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1). ELOVL1 is a key enzyme in the fatty acid elongation pathway, specifically responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. By inhibiting ELOVL1, this compound blocks the elongation of C22:0 to C26:0 fatty acids, leading to a reduction in the cellular levels of these VLCFAs.
Q2: What are the primary applications of this compound in cell-based assays?
This compound is primarily used in cell-based assays to:
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Investigate the role of VLCFA metabolism in various cellular processes.
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Study the pathophysiology of diseases associated with VLCFA accumulation, such as X-linked adrenoleukodystrophy (X-ALD).
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Assess the therapeutic potential of ELOVL1 inhibition in disease models.
Q3: What is a recommended starting concentration for this compound in a cell-based assay?
A recommended starting point for cell-based assays is 100 nM. At this concentration, this compound has been shown to selectively inhibit ELOVL1-mediated synthesis of C26:0 lysophosphatidylcholine (LPC) in HEK293 cells after 48 hours of treatment. However, the optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is highly recommended.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM. This stock solution can then be further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.1%).
Troubleshooting Guide
Q1: I am not observing the expected decrease in VLCFA levels after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific cell type.
-
Incubation Time: The time required to observe a significant reduction in VLCFA levels may vary. An incubation time of 48 to 72 hours is a good starting point.
-
Inhibitor Instability: Ensure that the this compound stock solution has been stored properly and that fresh dilutions are made for each experiment.
-
Cellular Efflux: Some cell lines may express high levels of drug efflux pumps that can reduce the intracellular concentration of the inhibitor.
-
Assay Sensitivity: The analytical method used to measure VLCFAs may not be sensitive enough to detect subtle changes. Ensure your lipidomics method is validated for the detection of the specific VLCFAs of interest.
Q2: I am observing significant cytotoxicity or a reduction in cell viability after treatment with this compound. What should I do?
-
High Concentration: The concentration of this compound may be too high for your specific cell line. Perform a dose-response experiment to determine the maximum non-toxic concentration. A study on ELOVL1 knockdown showed a 10% reduction in cell proliferation after 6 days, suggesting that targeting ELOVL1 can have cytostatic effects.
-
DMSO Toxicity: Ensure the final concentration of DMSO in your cell culture medium is not exceeding a toxic level (typically ≤ 0.1%).
-
Off-Target Effects: While this compound is reported to be selective, off-target effects at higher concentrations cannot be ruled out. Consider using a lower concentration or a different ELOVL1 inhibitor to confirm that the observed cytotoxicity is due to ELOVL1 inhibition.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to the inhibition of VLCFA synthesis. It is important to establish a baseline for cell viability in your specific cell model.
Q3: The this compound inhibitor is precipitating in my cell culture medium. How can I resolve this?
-
Solubility Limit: The solubility of this compound in aqueous solutions is limited. Ensure that the final concentration of the inhibitor in the cell culture medium does not exceed its solubility limit.
-
Improper Dilution: When preparing working solutions, it is best to perform serial dilutions from the DMSO stock into the cell culture medium. Avoid adding a large volume of the highly concentrated DMSO stock directly to the aqueous medium.
-
Serum in Medium: The presence of serum in the culture medium can sometimes affect the solubility of small molecules. If you are using a serum-free medium, you may need to adjust the final concentration of the inhibitor.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound by Measuring VLCFA Levels
This protocol outlines a method to determine the effective concentration of this compound by measuring the reduction of C26:0 fatty acids in cultured cells.
Materials:
-
This compound
-
DMSO
-
Cultured cells of interest (e.g., HEK293, patient-derived fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well or 6-well cell culture plates
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Mass spectrometer for lipid analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (typically 70-80% confluency). Allow the cells to adhere overnight.
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Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete cell culture medium to obtain a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Cell Harvesting and Lipid Extraction:
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Wash the cells twice with ice-cold PBS.
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For lipid extraction, add an appropriate volume of a chloroform:methanol (2:1) solution to the cells.
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Scrape the cells and transfer the lysate to a glass tube.
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Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
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Collect the lower organic phase containing the lipids.
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Lipid Analysis: Analyze the lipid extracts by mass spectrometry to quantify the levels of C26:0 and other relevant fatty acids. Normalize the C26:0 levels to a stable internal standard and/or total protein content.
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Data Analysis: Plot the percentage of C26:0 reduction against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using a Cell Viability Assay (MTT Assay)
This protocol describes how to evaluate the effect of this compound on cell viability.
Materials:
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This compound
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DMSO
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Cultured cells of interest
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Complete cell culture medium
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96-well cell culture plate
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to attach overnight.
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Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium as described in Protocol 1. Include a vehicle control and a positive control for cell death.
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Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Assay:
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Cell Line | Concentration | Incubation Time | Effect | Reference |
| Inhibition of C26:0 LPC synthesis | HEK293 | 100 nM | 48 hours | Selective inhibition of ELOVL1-mediated synthesis |
| Parameter | Animal Model | Dosage | Duration | Effect | Reference |
| Reduction of C26:0 LPC levels | ABCD1 knockout C57BL/6 mice | 1-32 mg/kg, p.o., once daily | 3 months | Significant reduction in blood | |
| Reduction of C26:0 LPC levels | Sprague-Dawley rats | 10 or 50 mg/kg, p.o., once daily | 28 days | Significant reduction in blood | |
| Reduction of C26:0 LPC levels | Cynomolgus monkeys | 6.5 or 50 mg/kg, p.o., once daily | 14 days | Significant reduction in blood |
Diagrams
Caption: Simplified ELOVL1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: A logical flowchart for troubleshooting common issues with this compound.
Elovl1-IN-3 stability and storage conditions
Welcome to the technical support center for Elovl1-IN-3. This guide provides detailed information on the stability, storage, and handling of this compound to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For optimal stability, the storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent.
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Solid Form: The pure, solid form of this compound should be stored at -20°C and is stable for up to 3 years.[1]
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In Solvent: If you have prepared a stock solution, it is recommended to store it at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mg/mL (264.94 mM).[1]
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Handling Tip: It is noted that the product is hygroscopic, meaning it readily absorbs moisture from the air. For best results, use newly opened, anhydrous DMSO. To aid dissolution, ultrasonic treatment may be necessary.[1]
Q3: My this compound solution has precipitated after storage. What should I do?
Precipitation can occur if the solution is stored at a lower temperature than its solubility limit allows. If you observe precipitation, you can gently warm the solution and use sonication to help redissolve the compound.[1] To prevent this, ensure you are not storing the solution at a concentration that is too high for the storage temperature, especially if using aqueous buffers for working solutions.
Q4: Can I prepare aqueous working solutions from my DMSO stock? How stable will they be?
Yes, you can prepare aqueous working solutions by diluting your high-concentration DMSO stock. However, the stability of the compound in aqueous buffers is generally lower than in pure DMSO. It is highly recommended to prepare fresh aqueous solutions for each experiment and avoid long-term storage. If you must store them, keep them at 2-8°C for a very short period (a few hours) and protect them from light.
Q5: What is the mechanism of action for this compound?
This compound is a potent inhibitor of the Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1). ELOVL1 is the key enzyme responsible for the final and rate-limiting step in the synthesis of saturated and monounsaturated very-long-chain fatty acids (VLCFAs), specifically the elongation of fatty acids to C26:0. By inhibiting this enzyme, this compound serves as a tool for substrate reduction therapy research, particularly in the context of X-linked adrenoleukodystrophy (X-ALD), a disease characterized by the accumulation of VLCFAs.
Data Summary Tables
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Stability Period |
| Pure (Solid) | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
Table 2: Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (264.94 mM) | Requires sonication; use newly opened DMSO as the compound is hygroscopic. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.62 mM) | Forms a clear solution for in vivo use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.62 mM) | Forms a clear solution for in vivo use. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.62 mM) | Forms a clear solution for in vivo use. |
Experimental Protocols
Protocol: Preparation and Aliquoting of this compound Stock Solution
This protocol describes the steps for preparing a stable, high-concentration stock solution of this compound in DMSO.
Materials:
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This compound (solid powder)
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Anhydrous, high-purity DMSO
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Sterile, amber glass vials with Teflon-lined caps
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Calibrated analytical balance
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Ultrasonic water bath
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Sterile pipette tips
Procedure:
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Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture onto the hygroscopic compound.
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Weighing: In a controlled environment (e.g., a weighing hood), carefully weigh the desired amount of this compound powder.
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Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
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Solubilization: Tightly cap the vial and vortex briefly. If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also aid dissolution.
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Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials. This minimizes freeze-thaw cycles and exposure to air and moisture.
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Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store the aliquots at -80°C for up to 6 months.
Visual Guides
Caption: Mechanism of this compound action on the VLCFA synthesis pathway.
Caption: Troubleshooting guide for common this compound stability issues.
References
Technical Support Center: Investigating Unexpected Transcriptional Changes Induced by Elovl1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected transcriptional changes when using Elovl1-IN-3, a potent inhibitor of Elongation of Very Long Chain Fatty Acids 1 (ELOVL1). This guide will help you understand, investigate, and mitigate these off-target effects to ensure the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the ELOVL1 enzyme.[1] ELOVL1 is a key enzyme in the synthesis of very long-chain fatty acids (VLCFAs).[2] By inhibiting ELOVL1, this compound is being investigated as a therapeutic agent for conditions like adrenoleukodystrophy (ALD), a genetic disorder characterized by the accumulation of VLCFAs.[1][2][3]
Q2: I've observed significant changes in gene expression that are unrelated to lipid metabolism in my experiment with this compound. Is this a known phenomenon?
A2: Yes, this is a documented observation. Studies using an ELOVL1 inhibitor in a mouse model of ALD have reported unexpected transcriptional changes. These changes were independent of the intended effect on lipid metabolism and included the induction of the unfolded protein response (UPR).
Q3: What is the Unfolded Protein Response (UPR), and why might this compound activate it?
A3: The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore protein homeostasis but can trigger apoptosis (cell death) if the stress is prolonged or severe. While the exact mechanism of UPR induction by this compound is still under investigation, it is hypothesized that altering cellular lipid composition through ELOVL1 inhibition may disrupt ER membrane integrity or function, leading to protein folding stress.
Q4: How can I confirm that the transcriptional changes I'm seeing are off-target effects of this compound?
A4: Confirming off-target effects requires a multi-pronged approach. Key strategies include:
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Using a structurally different ELOVL1 inhibitor: If a different inhibitor targeting ELOVL1 produces the same transcriptional changes, it suggests the effect is related to ELOVL1 inhibition itself (on-target) rather than a specific off-target interaction of this compound.
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Performing a dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects.
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Validating key gene expression changes: Use an orthogonal method like quantitative PCR (qPCR) to confirm the changes observed in your primary screen (e.g., RNA-seq).
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Rescue experiments: If possible, overexpressing ELOVL1 or supplementing with downstream VLCFAs might rescue the on-target phenotype but not the off-target transcriptional changes.
Troubleshooting Guide: Addressing Unexpected Transcriptional Changes
This guide provides a step-by-step approach to troubleshooting unexpected gene expression patterns observed with this compound treatment.
Problem 1: My RNA-seq data shows significant upregulation of genes involved in the Unfolded Protein Response (UPR).
Possible Cause: Off-target effect of this compound leading to ER stress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for UPR induction.
Quantitative Data Summary: UPR Gene Expression Changes
The following table provides representative data on the fold change of key UPR genes that might be observed upon treatment with an ELOVL1 inhibitor.
| Gene | Function in UPR | Expected Fold Change (Elovl1 Inhibitor vs. Vehicle) |
| ATF4 | Transcription factor that upregulates genes involved in amino acid synthesis and stress response. | 2 - 5 fold increase |
| XBP1s | Spliced form of XBP1; a potent transcription factor that upregulates ER chaperones. | 3 - 8 fold increase |
| CHOP (DDIT3) | Transcription factor involved in ER stress-mediated apoptosis. | 4 - 10 fold increase |
| HSPA5 (BiP) | ER chaperone that binds to unfolded proteins. | 1.5 - 3 fold increase |
Note: These are hypothetical values for illustrative purposes. Actual fold changes will vary depending on the cell type, inhibitor concentration, and treatment duration.
Problem 2: How do I design an experiment to validate these off-target transcriptional changes?
Solution: A well-designed quantitative PCR (qPCR) experiment is essential for validating RNA-seq findings.
Experimental Protocol: qPCR Validation of UPR Gene Expression
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Cell Culture and Treatment:
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Plate cells at an appropriate density.
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Treat cells with a range of this compound concentrations (e.g., 0.1x, 1x, 10x, 100x of the on-target IC50) and a vehicle control for a predetermined time (e.g., 24 hours).
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Include a positive control for UPR induction (e.g., tunicamycin or thapsigargin).
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RNA Extraction:
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Harvest cells and extract total RNA using a commercially available kit, following the manufacturer's protocol.
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Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
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cDNA Synthesis:
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Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
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qPCR:
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Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your target genes (e.g., ATF4, XBP1s, CHOP, HSPA5) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
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Perform the qPCR reaction using a real-time PCR instrument.
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Data Analysis:
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Calculate the cycle threshold (Ct) values.
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Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).
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Calculate the fold change in gene expression using the ΔΔCt method.
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Primer Sequences for Human UPR Genes
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ATF4 | CTTCACAGGTCAGGGTCTCC | GCTGGAGAACCCATGAGGTT |
| XBP1s | CTGAGTCCGAATCAGGTGCAG | GTCCATGGGAAGATGTTCTGG |
| CHOP | GGAAACAGAGTGGTCATTCCC | CTGCTTGAGCCGTTCATTCTC |
| HSPA5 | GCTCGACTCGAATTCCAAAG | GTTGTCAGGGGTCGTTCACC |
| GAPDH | GGTGAAGGTCGGTGTGAACG | CTTGATTTTGGAGGGATCTCGC |
Note: Primer sequences should always be validated for specificity and efficiency before use.
Signaling Pathway Visualization
The Unfolded Protein Response is mediated by three main sensor proteins in the ER membrane: IRE1, PERK, and ATF6.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
Experimental Workflow: Investigating Off-Target Effects
This workflow provides a comprehensive strategy for characterizing the off-target transcriptional effects of this compound.
Caption: Experimental workflow for off-target investigation.
References
Dose-dependent toxicity of ELOVL1 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ELOVL1 inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ELOVL1 inhibitors?
A1: ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1) is a key enzyme responsible for the elongation of very-long-chain fatty acids (VLCFAs), specifically those with 22 to 26 carbon atoms. ELOVL1 inhibitors block the enzymatic activity of this protein, thereby reducing the synthesis of VLCFAs. This mechanism is being explored as a therapeutic strategy for diseases characterized by the accumulation of VLCFAs, such as X-linked adrenoleukodystrophy (ALD).
Q2: What are some common ELOVL1 inhibitors used in research?
A2: Several potent and selective ELOVL1 inhibitors have been developed for research purposes. Notable examples include CPD37, a pyrimidine ether-based compound (compound 22), and a pyrazole amide-based compound (compound 27).[1] These inhibitors have been instrumental in studying the effects of ELOVL1 inhibition in various preclinical models.
Q3: What are the expected effects of ELOVL1 inhibition in cell culture and in vivo models?
A3: In cell culture, ELOVL1 inhibitors are expected to reduce the levels of C24:0 and C26:0 ceramides and sphingomyelins. In vivo, administration of ELOVL1 inhibitors has been shown to decrease the concentration of VLCFAs in various tissues, including the brain, spinal cord, and blood.[1][2] For example, in mouse models of ALD, these inhibitors can normalize VLCFA levels.[1]
Q4: Are there known off-target effects or unexpected cellular responses to ELOVL1 inhibitors?
A4: Yes, studies have reported unexpected transcriptional changes following treatment with ELOVL1 inhibitors. One significant finding is the induction of the unfolded protein response (UPR) and ER stress. This suggests that while the primary target is ELOVL1, the inhibition can lead to broader cellular consequences beyond the direct reduction of VLCFA levels. It is important to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guides
Problem 1: Inconsistent reduction of VLCFA levels in my cell-based assay.
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Possible Cause 1: Inhibitor Instability.
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Solution: Ensure that the ELOVL1 inhibitor is properly stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment, as some compounds may be unstable in solution over time.
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Possible Cause 2: Cell Line Variability.
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Solution: Different cell lines may have varying levels of ELOVL1 expression and different baseline VLCFA profiles. It is advisable to characterize the ELOVL1 expression in your chosen cell line. Consider using a cell line known to have robust ELOVL1 activity for initial experiments.
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Possible Cause 3: Assay Sensitivity.
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Solution: The method used to detect VLCFAs may not be sensitive enough. Ensure that your lipid extraction and detection methods (e.g., LC-MS/MS) are optimized and validated for the specific VLCFAs of interest.
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Problem 2: Observed cytotoxicity at concentrations expected to be non-toxic.
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Possible Cause 1: On-Target Toxicity.
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Solution: While the goal of ELOVL1 inhibition is often therapeutic, complete and sustained inhibition can be toxic to certain cell types, especially those reliant on high levels of VLCFAs for normal function. Perform a dose-response curve to determine the IC50 for cytotoxicity and compare it to the IC50 for ELOVL1 inhibition.
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Possible Cause 2: Off-Target Effects.
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Solution: The inhibitor may have off-target activities that contribute to cytotoxicity. Consider testing the inhibitor in a counterscreen against related enzymes or using a structurally distinct ELOVL1 inhibitor to see if the same cytotoxic effects are observed. As mentioned, induction of the UPR can be a consequence of ELOVL1 inhibition and may contribute to cell death.
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Possible Cause 3: Solvent Toxicity.
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Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your specific cell line. Always include a vehicle control in your experiments.
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Problem 3: Adverse effects observed in animal models at therapeutic doses.
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Possible Cause 1: Species-Specific Toxicity.
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Solution: Toxicological profiles of ELOVL1 inhibitors can vary between species. For instance, corneal opacities were observed in rats treated with compounds 22 and 27, while CPD37 was associated with digestive tract and skin issues. It is crucial to be aware of these potential species-specific effects when selecting an animal model and interpreting toxicity data.
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Possible Cause 2: Dose and Duration of Treatment.
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Solution: The dose and duration of inhibitor administration can significantly impact the observed toxicity. Consider performing a dose-ranging study to identify a maximum tolerated dose (MTD). It may also be beneficial to explore different dosing regimens (e.g., intermittent vs. continuous) to mitigate adverse effects while maintaining efficacy.
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Possible Cause 3: Formulation Issues.
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Solution: The formulation of the inhibitor for in vivo administration can influence its bioavailability and toxicity. Ensure that the vehicle is well-tolerated and that the inhibitor is properly solubilized or suspended.
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Quantitative Data Summary
Table 1: In Vitro Potency of ELOVL1 Inhibitor CPD37
| Parameter | Value | Cell Line/System |
| IC50 | ~50 nM | Microsomal Assay |
Data sourced from a study on the discovery and characterization of CPD37.
Table 2: Dose-Dependent Effects of ELOVL1 Inhibitor CPD37 in a 14-Day Rat Toxicology Study
| Dose Group | Administration | Observed Toxicities |
| 50 mg/kg/day | Oral gavage | Not specified |
| 150 mg/kg/day | Oral gavage | Not specified |
| 450 mg/kg/day | Oral gavage | Dose-limiting toxicities related to the digestive tract and skin. |
This table summarizes the doses used in a preclinical safety study. Specific quantitative toxicity endpoints like NOAEL were not provided in the source document.
Table 3: Preclinical Toxicity Findings for Select ELOVL1 Inhibitors in Rats
| Inhibitor | Observed Adverse Effects |
| Compound 22 | Corneal opacities |
| Compound 27 | Corneal opacities |
| CPD37 | Digestive tract and skin issues |
This table highlights the main dose-limiting toxicities observed in preclinical rat studies.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using CellTox™ Green Assay
This protocol is adapted for determining the cytotoxicity of ELOVL1 inhibitors in a 96-well plate format.
Materials:
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Cell line of interest (e.g., HeLa, primary fibroblasts)
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Complete cell culture medium
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ELOVL1 inhibitor stock solution (e.g., in DMSO)
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CellTox™ Green Dye (Promega)
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Opaque-walled 96-well plates
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Fluorescence plate reader (Excitation: 485-500 nm, Emission: 520-530 nm)
Procedure:
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Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours at 37°C and 5% CO2.
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Compound Preparation: Prepare serial dilutions of the ELOVL1 inhibitor in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
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Treatment: Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
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Addition of CellTox™ Green Dye: Add 15 µL of CellTox™ Green Dye to each well.
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Incubation: Incubate the plate at 37°C and 5% CO2 for the desired exposure time (e.g., 24, 48, or 72 hours). The assay can be read kinetically or at a fixed endpoint.
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Fluorescence Measurement: Measure the fluorescence at the appropriate wavelengths. An increase in fluorescence intensity corresponds to an increase in cytotoxicity.
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Data Analysis: Plot the fluorescence intensity against the inhibitor concentration to generate a dose-response curve and calculate the IC50 for cytotoxicity.
Protocol 2: General Procedure for In Vivo Toxicity Assessment in Rodents
This protocol outlines a general workflow for assessing the toxicity of an ELOVL1 inhibitor in a rodent model (e.g., rat or mouse).
Materials:
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Test animals (e.g., Sprague-Dawley rats)
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ELOVL1 inhibitor
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Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose)
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Dosing equipment (e.g., gavage needles)
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Equipment for clinical observations (e.g., weighing scales)
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Materials for blood collection and processing
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Materials for tissue collection and fixation (e.g., 10% neutral buffered formalin)
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Histopathology processing equipment
Procedure:
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Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
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Dose Groups: Divide the animals into several dose groups, including a vehicle control group and at least three dose levels of the ELOVL1 inhibitor. The dose levels should be selected based on preliminary dose-range finding studies.
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Administration: Administer the inhibitor or vehicle daily via the intended clinical route (e.g., oral gavage) for the duration of the study (e.g., 14 or 28 days).
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Clinical Observations: Conduct and record clinical observations at least once daily. This includes changes in skin, fur, eyes, and general behavior. Record body weights at least weekly.
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Blood Collection: At the end of the study, collect blood samples for hematology and clinical chemistry analysis to assess organ function (e.g., liver and kidney).
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Necropsy and Histopathology:
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Perform a thorough gross necropsy on all animals.
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Collect a comprehensive set of tissues and organs.
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Fix the tissues in 10% neutral buffered formalin.
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Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
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A qualified veterinary pathologist should perform a microscopic examination of the tissues to identify any treatment-related pathological changes.
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Data Analysis: Analyze all collected data (clinical observations, body weights, clinical pathology, and histopathology) to identify any dose-dependent toxicities and determine a No-Observed-Adverse-Effect Level (NOAEL) if possible.
Visualizations
Caption: Mechanism of ELOVL1 inhibition and downstream cellular effects.
References
Technical Support Center: Overcoming Limited Blood-Brain Barrier Penetration of ELOVL1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ELOVL1 inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the blood-brain barrier (BBB) permeability of these novel therapeutic compounds.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: My ELOVL1 inhibitor shows high in vitro efficacy but no in vivo effect on brain targets.
This common issue suggests poor BBB penetration or rapid clearance from the brain.
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Poor Physicochemical Properties | - Analyze Physicochemical Properties: Evaluate the inhibitor's lipophilicity (LogP/LogD), molecular weight (MW), polar surface area (PSA), and number of hydrogen bond donors/acceptors.[1] - Chemical Modification: If properties are suboptimal, consider medicinal chemistry efforts to optimize them for better BBB penetration (e.g., reducing PSA, increasing lipophilicity within an optimal range). | Molecules with high molecular weight, high polar surface area, or an excessive number of hydrogen bond donors and acceptors generally exhibit poor passive diffusion across the BBB.[1] |
| High Efflux by Transporters (e.g., P-gp, BCRP) | - In Vitro Efflux Assay: Perform an in vitro transporter assay using cell lines overexpressing efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2] - Co-administration with Inhibitor: In your animal model, co-administer your ELOVL1 inhibitor with a known P-gp/BCRP inhibitor (e.g., elacridar, tariquidar). A significant increase in the brain-to-plasma ratio in the presence of the efflux inhibitor strongly suggests your compound is a substrate. | Efflux transporters actively pump xenobiotics out of the brain, a major mechanism limiting the brain penetration of many small molecules.[3] |
| Rapid Metabolism in the Brain | - Brain Homogenate Stability Assay: Incubate your inhibitor with brain homogenates to assess its metabolic stability in the brain environment. - Identify Metabolites: Use LC-MS/MS to identify major metabolites and determine if they are active. | Rapid metabolism within the brain can lead to a short half-life and reduced target engagement, even if the compound initially crosses the BBB. |
| High Plasma Protein Binding | - Plasma Protein Binding Assay: Determine the fraction of your inhibitor bound to plasma proteins. - Correlate with Free Drug Concentration: Relate the unbound (free) drug concentration in plasma to the observed in vivo effect, as only the unbound fraction can cross the BBB.[3] | Extensive binding to plasma proteins reduces the concentration of free drug available to partition into the brain. |
Issue 2: Inconsistent results in my in vitro BBB permeability assays (e.g., PAMPA-BBB).
Variability in in vitro data can obscure the true permeability potential of your ELOVL1 inhibitor.
| Possible Cause | Suggested Troubleshooting Step | Rationale |
| Poor Membrane Integrity | - Use of Control Compounds: Always include well-characterized high and low permeability control compounds in your assay. - Membrane Integrity Dye: For cell-based models, use a membrane-impermeable dye (e.g., Lucifer Yellow) to check the integrity of the cell monolayer. | Compromised membrane integrity in the assay will lead to artificially high permeability values and unreliable data. |
| Compound Solubility Issues | - Assess Solubility: Determine the solubility of your inhibitor in the assay buffer. - Adjust Assay Conditions: If solubility is low, consider using a co-solvent (e.g., DMSO), but keep the final concentration low (typically <1%) to avoid affecting membrane integrity. | Poorly soluble compounds may precipitate during the assay, leading to an underestimation of permeability. |
| Incorrect pH of Buffers | - Verify pH: Ensure that the pH of the donor and acceptor buffers is accurately controlled and maintained throughout the experiment. | The ionization state of a compound, which is pH-dependent, significantly influences its ability to cross a lipid membrane. |
| Inappropriate Incubation Time | - Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time for your compound. | Insufficient incubation time may not allow for detectable permeation, while excessively long incubation can lead to saturation or cytotoxicity in cell-based assays. |
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the entry of ELOVL1 inhibitors into the central nervous system (CNS)?
A1: The primary obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. Key challenges for an ELOVL1 inhibitor to overcome include:
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Restrictive Physicochemical Properties: Many potent enzyme inhibitors have molecular characteristics (e.g., high molecular weight, high polar surface area) that are not conducive to passive diffusion across the BBB.
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Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can recognize and pump the inhibitor out of the brain.
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Plasma Protein Binding: High affinity for plasma proteins reduces the unbound fraction of the drug that is available to cross the BBB.
Q2: How can I assess the blood-brain barrier permeability of my ELOVL1 inhibitor in the early stages of research?
A2: A tiered approach using in vitro and in silico models is recommended for early-stage assessment:
-
In Silico Prediction: Computational models can predict BBB permeability based on the physicochemical properties of the molecule.
-
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane. It is a cost-effective way to screen a large number of compounds.
-
In Vitro Cell-Based Models: Monolayers of brain endothelial cells (either primary cells, immortalized cell lines, or iPSC-derived) grown on transwell inserts provide a more biologically relevant model that can also assess the impact of efflux transporters.
Q3: My in vitro results show low permeability for my ELOVL1 inhibitor. What are the next steps?
A3: Low in vitro permeability should be investigated further to understand the underlying cause. Consider the following:
-
Physicochemical Property Analysis: A thorough analysis of the molecule's properties can guide medicinal chemistry efforts to optimize the structure for better permeability.
-
Efflux Liability Assessment: Determine if the compound is a substrate for major efflux transporters. If so, chemical modifications to reduce its affinity for these transporters may be necessary.
-
Formulation Strategies: For promising candidates with persistent permeability issues, advanced formulation strategies like encapsulation in nanoparticles or liposomes can be explored to enhance CNS delivery.
Q4: What are some promising strategies to enhance the BBB penetration of ELOVL1 inhibitors?
A4: Several strategies can be employed to improve the delivery of ELOVL1 inhibitors to the brain:
-
Medicinal Chemistry Approaches:
-
Structure-Property Relationship (SPR) Guided Optimization: Systematically modify the chemical structure to achieve a better balance of physicochemical properties for BBB penetration.
-
Prodrugs: Design a more lipophilic, inactive version of the inhibitor that can cross the BBB and then be converted to the active drug in the brain.
-
-
Drug Delivery Systems:
-
Nanoparticles: Encapsulating the inhibitor in nanoparticles can protect it from degradation and facilitate its transport across the BBB.
-
Receptor-Mediated Transcytosis: Conjugating the inhibitor to a molecule that binds to a receptor on the BBB (e.g., transferrin receptor) can "trick" the barrier into actively transporting it into the brain.
-
-
Alternative Routes of Administration:
-
Intranasal Delivery: This route can bypass the BBB to some extent by allowing direct access to the CNS via the olfactory and trigeminal nerves.
-
Quantitative Data of Representative CNS-Penetrant Inhibitors
The following table summarizes key physicochemical and pharmacokinetic properties of a known ELOVL1 inhibitor and representative CNS-penetrant kinase inhibitors. This data can serve as a benchmark for your own compounds.
| Compound | Target | MW ( g/mol ) | clogP | TPSA (Ų) | HBD | HBA | In Vitro Permeability (Papp, 10⁻⁶ cm/s) | In Vivo Brain/Plasma Ratio (Kp or Kp,uu) | Reference |
| Compound 27 | ELOVL1 | 453.5 | 4.2 | 61.8 | 1 | 5 | Not Reported | Kp = 1.1 (Mouse) | |
| Osimertinib | EGFR | 499.6 | 4.8 | 95.8 | 2 | 9 | 1.5 (MDCK-MDR1) | Kp,uu = 0.4-1.2 (Rodent) | |
| Lapatinib | EGFR/HER2 | 581.1 | 5.8 | 91.6 | 2 | 8 | 0.5 (Caco-2) | Kp = 0.02-0.06 (Human) | |
| Crizotinib | ALK/MET | 450.4 | 3.3 | 67.9 | 1 | 6 | 0.9 (MDCK-MDR1) | Kp = 0.02 (Human) | |
| GNE-7915 | LRRK2 | 467.5 | 3.9 | 74.2 | 1 | 6 | Not Reported | Kp,uu = 1.0 (Rat) |
Key Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of an ELOVL1 inhibitor across an artificial membrane mimicking the BBB.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Brain lipid solution (e.g., porcine brain lipid dissolved in an organic solvent like dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test ELOVL1 inhibitor and control compounds (high and low permeability)
-
96-well UV-transparent plates
-
Plate reader
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with the brain lipid solution and allow the solvent to evaporate.
-
Prepare Solutions:
-
Dissolve the test inhibitor and control compounds in PBS (with a small amount of co-solvent like DMSO if necessary, typically <1%) to a known concentration (e.g., 100 µM). This is the donor solution.
-
Fill the wells of the acceptor plate with PBS.
-
-
Assemble the PAMPA Sandwich: Place the donor plate containing the test compounds into the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis:
-
After incubation, separate the plates.
-
Measure the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a / C_eq)
-
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the filter, t is the incubation time, C_a is the concentration in the acceptor well, and C_eq is the equilibrium concentration.
-
In Vivo Pharmacokinetic Study for Brain Penetration
Objective: To determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of an ELOVL1 inhibitor in an animal model (e.g., mouse or rat).
Materials:
-
Test ELOVL1 inhibitor formulated for administration (e.g., oral gavage or intravenous injection)
-
Animal model (e.g., C57BL/6 mice)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS for sample analysis
Procedure:
-
Dosing: Administer the ELOVL1 inhibitor to the animals at a specific dose and route.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via cardiac puncture or tail vein bleeding. Immediately after blood collection, perfuse the animals with saline to remove blood from the brain vasculature and then extract the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain Homogenate: Weigh the brain and homogenize it in a specific volume of buffer (e.g., PBS).
-
-
Bioanalysis: Determine the concentration of the inhibitor in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate Kp: Kp = C_brain / C_plasma, where C_brain is the concentration in the brain homogenate and C_plasma is the concentration in plasma.
-
Determine Unbound Fractions: Measure the fraction of the inhibitor that is unbound in plasma (fu,plasma) and in brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculate Kp,uu: Kp,uu = Kp * (fu,plasma / fu,brain). A Kp,uu value close to 1 suggests passive diffusion, >1 suggests active influx, and <1 suggests active efflux.
-
Visualizations
Caption: ELOVL1 signaling pathway in VLCFA synthesis.
Caption: Experimental workflow for assessing BBB penetration.
Caption: Strategies to enhance BBB penetration.
References
- 1. [PDF] CNS drug design: balancing physicochemical properties for optimal brain exposure. | Semantic Scholar [semanticscholar.org]
- 2. criver.com [criver.com]
- 3. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Species-Specific Metabolism of Elovl1-IN-3
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Elovl1-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro metabolism studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is understanding its metabolism important?
A1: this compound, also known as Compound 22, is a potent and orally active inhibitor of the Elongation of Very-Long-Chain Fatty Acids 1 (ELOVL1) enzyme.[1][2] Understanding its metabolism is crucial for several reasons. Firstly, the metabolic stability of this compound will influence its pharmacokinetic profile, including its half-life and bioavailability, which are key determinants of its therapeutic efficacy. Secondly, identifying the metabolic pathways and the enzymes involved, such as cytochrome P450s (CYPs), helps in predicting potential drug-drug interactions.[3] Lastly, species-specific differences in metabolism can significantly impact the translation of preclinical safety and efficacy data to human clinical trials.[4][5]
Q2: Are there known species differences in the metabolism of this compound?
A2: While detailed public data on the comparative in vitro metabolism of this compound is limited, preclinical studies have indicated that it possesses favorable pharmacokinetic properties in mice, rats, and cynomolgus monkeys. This suggests that the compound is not excessively metabolized in these species. However, significant species differences in drug metabolism are common due to variations in the expression and activity of metabolic enzymes like CYPs. Therefore, it is essential to perform in vitro metabolism studies using liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, monkey, and human) to characterize these potential differences.
Q3: What are the first steps I should take to investigate the in vitro metabolism of this compound?
A3: A liver microsomal stability assay is a standard first-line in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) test. This assay will help you determine the intrinsic clearance of this compound in the liver, which is a primary site of drug metabolism. It is recommended to perform this assay using liver microsomes from multiple species, including human, to assess potential species differences early in development.
Troubleshooting Guides
Problem 1: Rapid Disappearance of this compound in Liver Microsomal Stability Assay
Possible Causes:
-
High Metabolic Lability: The compound may be rapidly metabolized by the liver microsomes.
-
Instability in Buffer: The compound may be chemically unstable in the assay buffer.
-
Non-specific Binding: The compound may be binding to the plasticware or microsomal proteins.
Troubleshooting Steps:
-
Run a Control without NADPH: To distinguish between metabolic degradation and chemical instability, perform the assay in the absence of the cofactor NADPH. If the compound is still rapidly disappearing, the issue is likely chemical instability or non-specific binding.
-
Assess Non-Specific Binding: Reduce the concentration of microsomes in the incubation. If the disappearance rate decreases, non-specific binding might be a contributing factor. Using low-binding plates can also help mitigate this issue.
-
Shorten Incubation Times: If the compound is highly metabolized, use shorter incubation time points to accurately determine the initial rate of metabolism.
Problem 2: No Metabolism of this compound Observed
Possible Causes:
-
Inactive Microsomes: The liver microsomes may have lost their enzymatic activity.
-
Incorrect Cofactor: The necessary cofactor for the metabolic reaction may be missing or degraded. For many phase I reactions, this is NADPH.
-
Inhibition of Metabolic Enzymes: The compound itself or a contaminant in the sample might be inhibiting the metabolic enzymes.
-
Low Assay Sensitivity: The analytical method used to detect the disappearance of the parent compound may not be sensitive enough.
Troubleshooting Steps:
-
Use a Positive Control: Always include a compound known to be metabolized by the liver microsomes (e.g., a rapidly metabolized drug) as a positive control to verify the activity of the microsomes and the cofactor.
-
Check Cofactor Preparation: Prepare the NADPH solution fresh before each experiment and keep it on ice.
-
Lower Compound Concentration: High concentrations of the test compound can lead to substrate inhibition. Test a range of concentrations to rule this out.
-
Optimize Analytical Method: Ensure your LC-MS/MS or other analytical method is sufficiently sensitive and validated for the detection of this compound.
Problem 3: High Variability Between Replicates or Experiments
Possible Causes:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the compound, microsomes, or cofactors can lead to significant variability.
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity.
-
Batch-to-Batch Variability in Microsomes: Different lots of liver microsomes can have varying levels of enzymatic activity.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the reactants and alter the reaction rate.
Troubleshooting Steps:
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.
-
Use a Water Bath or Calibrated Incubator: Ensure a consistent and accurate incubation temperature.
-
Qualify New Batches of Microsomes: When using a new lot of microsomes, run control compounds to ensure the activity is comparable to previous batches.
-
Minimize Edge Effects: Avoid using the outer wells of the plate for critical samples or ensure the plate is properly sealed and incubated in a humidified environment.
Data Presentation
The following table provides an illustrative example of how to present metabolic stability data for this compound across different species. Note: The data below are hypothetical and for illustrative purposes only, as comprehensive public data for this compound is not available.
| Species | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 45 | 15.4 |
| Rat | 60 | 11.6 |
| Cynomolgus Monkey | 75 | 9.2 |
| Human | 90 | 7.7 |
This hypothetical data suggests that this compound has moderate to low clearance across the tested species, with the slowest clearance observed in human microsomes.
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes from various species.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, monkey, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
96-well plates (low-binding plates are recommended)
-
Incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents: Thaw liver microsomes and other reagents on ice. Prepare working solutions of this compound and positive controls by diluting the stock solutions in buffer.
-
Incubation: In a 96-well plate, add the liver microsomes and the test compound or positive control to the phosphate buffer. Pre-incubate the plate at 37°C for a few minutes.
-
Initiate Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system or NADPH solution to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: After the last time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear portion of the curve is the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.
Mandatory Visualizations
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Caption: A hypothetical metabolic pathway for this compound.
References
- 1. Discovery of Novel, Orally Bioavailable Pyrimidine Ether-Based Inhibitors of ELOVL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. bioivt.com [bioivt.com]
Technical Support Center: Managing ER Stress with ELOVL1 Inhibitors
Welcome to the technical support center for researchers utilizing ELOVL1 inhibitors. This resource provides essential information, troubleshooting guides, and frequently asked questions to help you manage the potential induction of Endoplasmic Reticulum (ER) stress during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ELOVL1 and why would its inhibition cause ER stress?
A1: ELOVL1 (Elongation of Very Long Chain Fatty Acids 1) is an enzyme located in the endoplasmic reticulum that plays a crucial role in lipid metabolism.[1][2] Specifically, it catalyzes the first, rate-limiting step in the elongation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms.[1][2] ELOVL1 is particularly important for the synthesis of C22:0, C24:0, and C24:1 acyl-CoAs, which are essential precursors for the production of C24 sphingolipids, such as ceramides and sphingomyelin.[3]
Inhibition of ELOVL1 disrupts the synthesis of these critical VLCFAs. This disruption can lead to an imbalance in the lipid composition of the ER membrane, affecting its fluidity and function. Such alterations in the lipid environment can impair the proper folding of newly synthesized proteins, leading to an accumulation of unfolded or misfolded proteins within the ER lumen. This accumulation triggers a cellular signaling cascade known as the Unfolded Protein Response (UPR), or ER stress. If the stress is prolonged or severe, it can activate apoptotic pathways, leading to cell death.
Q2: What are the primary indicators and biomarkers of ER stress?
A2: ER stress activates three main signaling branches of the UPR, each initiated by a sensor protein: PERK, IRE1α, and ATF6. Monitoring the activation of these pathways and their downstream targets serves as the primary method for detecting ER stress.
Key biomarkers include:
-
Phosphorylation of PERK and eIF2α: One of the earliest events in ER stress is the autophosphorylation of PERK, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein translation.
-
Splicing of XBP1 mRNA: Activated IRE1α acts as an endonuclease to splice X-box binding protein 1 (XBP1) mRNA. This spliced form (XBP1s) is a potent transcription factor for UPR target genes.
-
Cleavage of ATF6: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor.
-
Upregulation of Chaperone Proteins: Increased expression of ER chaperones like BiP (GRP78) and GRP94 is a hallmark of the UPR, as the cell attempts to increase its protein folding capacity.
-
Induction of CHOP (GADD153): If ER stress is prolonged, the transcription factor CHOP is induced, primarily downstream of the PERK-ATF4 pathway. CHOP plays a role in mediating ER stress-induced apoptosis.
Q3: How can I measure ER stress in my cell culture experiments?
A3: A multi-pronged approach is recommended to reliably detect and quantify ER stress. This typically involves a combination of immunoblotting, qPCR, and fluorescence-based assays.
| Assay | Target | Purpose |
| Western Blot | p-PERK, p-eIF2α, BiP/GRP78, CHOP | To detect the activation of key UPR signaling proteins and downstream effectors. |
| RT-PCR / qPCR | Spliced XBP1 (XBP1s), CHOP mRNA, BiP mRNA | To measure the transcriptional upregulation of UPR target genes. |
| Fluorescence Microscopy | Thioflavin T (ThT) Staining | To detect protein aggregates in live cells, which is a direct consequence of ER stress. |
| Reporter Assays | ERSE, UPRE, or AARE-luciferase | To monitor the transcriptional activity of the three major ER stress signaling pathways. |
Troubleshooting Guide
Problem: I'm observing significant cytotoxicity with my ELOVL1 inhibitor. How do I determine if it's caused by ER stress?
This workflow provides a step-by-step approach to diagnose and mitigate potential ER stress-induced cytotoxicity.
Problem: My results are inconsistent. How can I set up proper controls for ER stress experiments?
Consistent and reliable data depend on rigorous controls.
-
Positive Controls: Treat a parallel set of cells with a known ER stress inducer like tunicamycin (inhibits N-linked glycosylation) or thapsigargin (inhibits SERCA pumps). This confirms that your detection methods are working correctly.
-
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the ELOVL1 inhibitor.
-
Dose-Response: Test a range of inhibitor concentrations to determine if the induction of ER stress markers is dose-dependent. This can help identify a therapeutic window with minimal ER stress.
-
Time-Course: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to understand the kinetics of ER stress induction and resolution. Early markers like p-eIF2α may appear before later markers like CHOP.
Experimental Protocols
Protocol 1: Western Blot Analysis of ER Stress Markers
This protocol details the detection of phosphorylated eIF2α and total eIF2α as an indicator of PERK pathway activation.
-
Cell Lysis:
-
Treat cells with the ELOVL1 inhibitor, vehicle, or positive control (e.g., 1 µg/mL tunicamycin for 6 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-eIF2α and anti-total-eIF2α).
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 2: RT-PCR for XBP1 mRNA Splicing
This protocol allows for the detection of the active, spliced form of XBP1, a key indicator of IRE1α activation.
-
RNA Extraction:
-
Treat cells as described above.
-
Extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron removed by IRE1α. This allows for the amplification of both unspliced (XBP1u) and spliced (XBP1s) forms.
-
Forward Primer: 5'-CCT TGT GGT TGA GAA CCA GG-3'
-
Reverse Primer: 5'-GAA GAG GCA ACA GCG TCA GA-3'
-
-
Gel Electrophoresis:
-
Run the PCR products on a 3% agarose gel.
-
Visualize the bands under UV light. The unspliced product will be larger than the spliced product.
-
Signaling Pathway Visualization
The Unfolded Protein Response (UPR) is the central pathway activated by ER stress. Inhibition of ELOVL1 can disrupt lipid homeostasis, leading to an accumulation of misfolded proteins that triggers this response.
References
- 1. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ELOVL1 Inhibitors: Validating the Efficacy of Elovl1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elovl1-IN-3 (also known as Compound 22) with other known inhibitors of Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1). ELOVL1 is a critical enzyme in the synthesis of very-long-chain fatty acids (VLCFAs), and its dysregulation is implicated in various diseases, most notably X-linked adrenoleukodystrophy (ALD). This document summarizes key quantitative data, details experimental methodologies for inhibitor validation, and presents visual diagrams of the ELOVL1 signaling pathway and experimental workflows.
Quantitative Comparison of ELOVL1 Inhibitors
The following table summarizes the inhibitory potency of this compound and its alternatives. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Inhibitor | Type | ELOVL1 Enzymatic IC50 | Cellular IC50 (LPC(C26:0) reduction in HEK293 cells) | Reference |
| This compound (Compound 22) | Pyrimidine Ether-based | Not explicitly reported | 400 pM[1] | [1][2] |
| Compound 27 | Pyrazole Amide | 900 nM[3] | 13 nM[3] | |
| ELOVL1-IN-2 | Not specified | 21 µM | 6.7 µM | MedChemExpress |
Note: A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols for Inhibitor Validation
Validating the inhibitory effect of compounds like this compound on ELOVL1 involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.
In Vitro ELOVL1 Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of ELOVL1 in the presence of an inhibitor.
-
Objective: To determine the direct inhibitory effect of a compound on ELOVL1 enzymatic activity.
-
Methodology:
-
Enzyme Source: Microsomes are prepared from cells overexpressing human ELOVL1.
-
Substrate: A radiolabeled fatty acid substrate, such as [14C]malonyl-CoA, and a long-chain fatty acyl-CoA (e.g., C22:0-CoA) are used.
-
Reaction: The enzyme, substrates, and varying concentrations of the inhibitor are incubated together.
-
Detection: The radiolabeled elongated fatty acid products are extracted and quantified using scintillation counting.
-
Analysis: The IC50 value is calculated by plotting the percentage of ELOVL1 inhibition against the inhibitor concentration.
-
Cellular Assay for Very-Long-Chain Fatty Acid Synthesis
This assay assesses the inhibitor's ability to penetrate cells and inhibit ELOVL1 activity in a cellular context.
-
Objective: To measure the reduction of VLCFA levels in cells treated with the inhibitor.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or fibroblasts from ALD patients are cultured.
-
Treatment: Cells are incubated with varying concentrations of the inhibitor for a specified period (e.g., 48-72 hours).
-
Lipid Extraction: Cellular lipids are extracted.
-
Quantification: The levels of specific VLCFAs, such as C26:0 lysophosphatidylcholine (LPC(C26:0)), are measured using liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: The cellular IC50 value is determined by the concentration of the inhibitor that reduces VLCFA levels by 50%.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Objective: To confirm direct binding of the inhibitor to the ELOVL1 protein within intact cells.
-
Methodology:
-
Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Centrifugation: The cells are lysed, and denatured, aggregated proteins are pelleted by centrifugation.
-
Detection: The amount of soluble ELOVL1 remaining in the supernatant at each temperature is quantified by methods like Western blotting or ELISA.
-
Analysis: A melting curve is generated. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Visualizing the ELOVL1 Pathway and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the ELOVL1 signaling pathway and the general workflow for validating ELOVL1 inhibitors.
References
A Comparative Guide to ELOVL1 Inhibitors: Elovl1-IN-3 vs. Elovl1-IN-1 and Other Analogs
Introduction
Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1) is a critical enzyme in lipid metabolism, specifically responsible for the final elongation steps in the synthesis of very-long-chain fatty acids (VLCFAs), such as C24:0 and C26:0.[1][2] In certain metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD), defects in the ABCD1 gene lead to the pathological accumulation of VLCFAs, which is believed to contribute to severe demyelination in the central nervous system.[1][3][4] Consequently, inhibiting the ELOVL1 enzyme presents a direct therapeutic strategy to reduce the production of these toxic fatty acids.
This guide provides a comparative analysis of two prominent ELOVL1 inhibitors, Elovl1-IN-3 and Elovl1-IN-1, alongside other key compounds. The comparison is based on their inhibitory potency, and their efficacy in both cellular and animal models, providing researchers with the data needed to select the appropriate tool for their studies in adrenoleukodystrophy and other related fields.
Quantitative Performance Comparison
The following tables summarize the available data on the potency and in vivo efficacy of various ELOVL1 inhibitors.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Type | Target | Potency (IC50/EC50) | Cellular Activity |
| This compound (Compound 22) | Pyrimidine Ether | ELOVL1 | Not specified in searches | Selectively inhibits ELOVL1-mediated C26:0 LPC synthesis in HEK293 cells (at 100 nM for 48 hours). |
| Elovl1-IN-1 (Compound 87) | Pyrazole Amide | ELOVL1 | Not specified in searches | Reduces VLCFA (C26:0 LPC) levels in ALD patient fibroblasts, B-lymphocytes, and microglia (1 nM - 10 µM for 48 hours). |
| ELOVL1-IN-2 | Bis-pyridyl Ether | ELOVL1 | IC50: 21 µM | Moderate potency in HEK293 cells (IC50 = 6.7 µM). |
| ELOVL1-IN-22 | Not specified | ELOVL1 | EC50: 0.4 nM | Reduces C26:0 VLCFA synthesis in HEK293, ALD patient fibroblasts, and lymphocytes. |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Dosing Regimen | Duration | Key Results |
| This compound | ABCD1 KO Mice | 1-32 mg/kg, p.o., daily | 3 months | Significantly reduced blood C26:0 LPC levels; doses ≥8 mg/kg brought levels near wild-type. |
| Sprague-Dawley Rats | 10 or 50 mg/kg, p.o., daily | 28 days | Reduced blood C26:0 LPC levels by 78% and 79%, respectively. | |
| Cynomolgus Monkeys | 6.5 or 50 mg/kg, p.o., daily | 14 days | Reduced blood C26:0 LPC levels by 47% and 65%, respectively. | |
| Elovl1-IN-1 | ABCD1 KO Mice | 0.5-64 mg/kg, p.o., daily | 28 days | Dose-dependent reduction of C26:0 LPC levels in blood. |
| Wild-Type Rats | 30-300 mg/kg, p.o., daily | 7 days | Reduction of C26:0 LPC levels in blood. | |
| Cynomolgus Monkeys | 30 mg/kg, p.o., daily | 7 days | Reduction of C26:0 LPC levels in blood. |
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of ELOVL1 action and a typical workflow for evaluating its inhibitors.
Caption: ELOVL1 enzymatic pathway and point of inhibition.
Caption: General experimental workflow for ELOVL1 inhibitor evaluation.
Experimental Protocols
The methodologies described below are synthesized from the experimental summaries found in the cited literature.
Protocol 1: In Vitro Cellular Assay for ELOVL1 Inhibition
-
Cell Culture: Human Embryonic Kidney (HEK293) cells, or X-ALD patient-derived fibroblasts or lymphocytes, are cultured in appropriate media under standard conditions (37°C, 5% CO2).
-
Compound Treatment: Cells are seeded in multi-well plates. After adherence, the culture medium is replaced with fresh medium containing the ELOVL1 inhibitor (e.g., this compound or Elovl1-IN-1) at a range of concentrations (e.g., 1 nM to 10 µM). A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The cells are incubated with the compound for a specified period, typically 48 hours, to allow for effects on fatty acid metabolism.
-
Lipid Extraction: After incubation, cells are harvested, and total lipids are extracted using a standard method, such as the Bligh-Dyer technique.
-
Quantification of C26:0-LPC: The level of C26:0 lysophosphatidylcholine (LPC), a key biomarker for VLCFA accumulation, is quantified. This is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which allows for sensitive and specific measurement.
-
Data Analysis: The C26:0-LPC levels in treated cells are normalized to the vehicle control. The half-maximal inhibitory/effective concentration (IC50/EC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: In Vivo Efficacy Study in Animal Models
-
Animal Models: Disease-relevant models such as the ABCD1 knockout (KO) mouse are used. For broader pharmacokinetic and toxicological profiling, wild-type Sprague-Dawley rats and cynomolgus monkeys are also employed.
-
Compound Administration: The inhibitor is administered orally (p.o.), typically once daily, for a defined period ranging from 7 days to 3 months. The compound is formulated in a suitable vehicle. A control group receiving only the vehicle is included.
-
Biomarker Analysis: Plasma or blood is processed, and the levels of C26:0-LPC are quantified using LC-MS/MS, as described in the in vitro protocol.
-
Data Analysis: The percentage reduction in C26:0-LPC levels is calculated for each dose group relative to the vehicle-treated control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Summary and Conclusion
Both this compound and Elovl1-IN-1 have demonstrated potent activity in reducing pathological VLCFA levels in cellular and animal models of adrenoleukodystrophy.
-
This compound (Compound 22) , a pyrimidine ether, shows robust, dose-dependent reduction of C26:0 LPC in mice, rats, and monkeys, with studies extending up to 3 months, suggesting suitability for long-term treatment paradigms.
-
Elovl1-IN-1 (Compound 87) , a pyrazole amide, is also highly effective across multiple species and shows activity in various human cell types relevant to ALD pathology, including microglia.
The initial hit, ELOVL1-IN-2 , served as a valuable scaffold but lacks the potency of later-generation compounds. Newer compounds like ELOVL1-IN-22 exhibit extremely high potency (EC50 of 0.4 nM), highlighting the rapid progress in the development of ELOVL1 inhibitors.
The choice between these inhibitors may depend on the specific requirements of the research. For studies requiring a well-characterized compound with extensive in vivo data across multiple species, both this compound and Elovl1-IN-1 are strong candidates. For screening or studies where maximal potency is desired, compounds like ELOVL1-IN-22 may be preferable. These inhibitors represent essential tools for investigating the role of VLCFA metabolism in disease and for advancing potential substrate reduction therapies for X-linked adrenoleukodystrophy.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative ELOVL1 Inhibitors for Adrenoleukodystrophy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative inhibitors targeting the ELOVL1 enzyme, a key player in the pathology of X-linked adrenoleukodystrophy (ALD). The accumulation of very-long-chain fatty acids (VLCFAs), particularly C26:0, is a hallmark of ALD, and inhibiting ELOVL1, the elongase responsible for the final step of C26:0 synthesis, presents a promising therapeutic strategy. This document summarizes the performance of various inhibitors, supported by experimental data, to aid researchers in selecting the most suitable tools for their studies.
Performance Comparison of ELOVL1 Inhibitors
The following table summarizes the quantitative data on the efficacy of different ELOVL1 inhibitors in reducing C26:0 levels in various ALD research models.
| Inhibitor Class | Specific Inhibitor/Method | Experimental Model | Key Quantitative Results | Reference |
| Genetic Inhibition | siRNA-mediated knockdown | X-ALD Human Fibroblasts | 25-38% reduction in endogenous C26:0 levels.[1] | [1] |
| Dietary Intervention | Lorenzo's Oil (4:1 mixture of glyceryl trioleate and glyceryl trierucate) | X-ALD Human Fibroblasts | Reduces the level of sphingomyelin with saturated VLCFAs.[2] | [2] |
| Repurposed Drug | Bezafibrate | X-ALD Human Fibroblasts | Reduces VLCFA levels by directly inhibiting fatty acid elongation.[3] A high concentration (400 µmol/L) was required for maximal effect in vitro. | |
| Repurposed Drug | Irbesartan | Primary X-ALD Fibroblasts | Dose-dependent reduction in C26:0 and C28:0 levels at 2-10 µM. | |
| Small Molecule (Pyrazole Amide) | Compound 27 | Mouse models of ALD | Reduced C26:0 VLCFA concentrations by up to 65% in the brain. | |
| Small Molecule (Pyrimidine Ether) | Compound 22 | ABCD1 KO mice | Reduced C26:0 lysophosphatidylcholine (LPC) in the blood to near wild-type levels. |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of ELOVL1 inhibition and the general workflow for testing inhibitors, the following diagrams are provided.
References
Pyrazole Amides as ELOVL1 Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The elongation of very long-chain fatty acids protein 1 (ELOVL1) is a critical enzyme in the synthesis of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] ELOVL1 catalyzes the initial and rate-limiting step in the elongation of these fatty acids.[2][3] Dysregulation of VLCFA metabolism, particularly their accumulation, is implicated in several diseases, most notably X-linked adrenoleukodystrophy (X-ALD), a debilitating neurodegenerative disorder.[1][4] Consequently, the inhibition of ELOVL1 has emerged as a promising therapeutic strategy to reduce VLCFA levels. Among the various chemical scaffolds investigated, pyrazole amides have shown significant potential as potent and selective ELOVL1 inhibitors.
This guide provides a comparative analysis of pyrazole amides as ELOVL1 inhibitors, presenting key performance data, experimental methodologies, and a comparison with other relevant inhibitor classes.
The Role of ELOVL1 in Fatty Acid Elongation
ELOVL1 is an integral membrane protein located in the endoplasmic reticulum. It is the primary elongase responsible for the synthesis of saturated VLCFAs, such as C26:0. The elongation process is a four-step cycle, and ELOVL1 catalyzes the first condensation reaction. The pathway diagram below illustrates the central role of ELOVL1.
Caption: ELOVL1's role in the fatty acid elongation cycle.
Comparative Efficacy of ELOVL1 Inhibitors
Several pyrazole amide compounds have been developed and tested for their ability to inhibit ELOVL1. Their potency is often compared to other classes of inhibitors, such as pyrimidine ethers. The following table summarizes the in vitro efficacy of representative compounds.
| Compound ID | Chemical Class | Assay Type | Cell Line | IC50 | Reference |
| Compound 27 | Pyrazole Amide | C26:0 Synthesis | HEK293 | 13 nM | |
| Compound 48 | Pyrazole Amide | C26:0 Synthesis | HEK293 | 14 nM | |
| Compound 36 | Pyrazole Amide | C26:0 Synthesis | HEK293 | 16 nM | |
| Compound 22 | Pyrimidine Ether | C26:0 Synthesis | HEK293 | 0.4 nM | |
| CPD37 | Not Specified | C26:0 Sphingomyelin Reduction | CCALD Fibroblasts | Potent Inhibitor |
IC50 values represent the concentration of the inhibitor required to reduce the synthesis of the target molecule by 50%. Lower values indicate higher potency.
Structure-Activity Relationship (SAR)
The development of pyrazole amides as ELOVL1 inhibitors has involved extensive SAR studies. For instance, the exploration of different substitutions on the aryl group of the pyrazole core has been a key focus to enhance potency and pharmacokinetic properties. It was found that certain heterocyclic substitutions were favorable for reducing lipophilicity. In one study, replacement of a 2-fluoro group on an aryl substituent, as well as moving it to the 3 or 4-position, led to a decrease in potency compared to the parent compound. These findings highlight the sensitivity of the inhibitor-enzyme interaction to the electronic and steric properties of the substituents on the pyrazole amide scaffold.
Experimental Protocols
The evaluation of pyrazole amides as ELOVL1 inhibitors involves a series of in vitro and in vivo experiments.
In Vitro ELOVL1 Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the synthesis of C26:0 in a cellular context.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or X-ALD patient-derived fibroblasts are cultured in appropriate media.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., pyrazole amide) for a specified period, typically 72 hours.
-
Metabolite Extraction: After treatment, cellular lipids are extracted.
-
Quantification of C26:0: The levels of C26:0, often measured as C26:0-lysophosphatidylcholine (LPC) or C26:0-sphingomyelin, are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of the test compound that results in a 50% reduction in C26:0 synthesis is calculated to determine the IC50 value.
In Vivo Efficacy in Animal Models
Animal models, such as mice with a knockout of the Abcd1 gene (a model for X-ALD), are used to assess the in vivo effects of the inhibitors.
-
Animal Dosing: Abcd1 knockout mice are administered the test compound, typically via oral gavage, at various doses and for a defined treatment period.
-
Tissue Collection: At the end of the treatment period, blood and tissues of interest (e.g., brain, spinal cord) are collected.
-
VLCFA Analysis: VLCFA levels (e.g., C26:0) in the collected samples are measured by mass spectrometry.
-
Efficacy Evaluation: The reduction in VLCFA levels in treated animals is compared to vehicle-treated controls to determine the in vivo efficacy of the inhibitor.
Experimental and Developmental Workflow
The discovery and development of ELOVL1 inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
Caption: Workflow for the development of ELOVL1 inhibitors.
In Vivo Performance and Preclinical Observations
Select pyrazole amides have demonstrated significant in vivo activity. For example, compound 27, a potent and CNS-penetrant pyrazole amide, was shown to reduce C26:0 VLCFA concentrations to near-wild-type levels in the blood and by up to 65% in the brain of mouse models of ALD. This demonstrates the potential of this class of inhibitors to address the biochemical defect in a disease-relevant tissue.
However, preclinical safety findings have been reported for some ELOVL1 inhibitors, including pyrazole amides. Adverse effects in the skin, eye, and central nervous system have precluded the progression of some compounds into clinical trials. These findings underscore the importance of thorough toxicological evaluation in the development of ELOVL1 inhibitors.
Conclusion
Pyrazole amides represent a promising class of ELOVL1 inhibitors with demonstrated high potency in vitro and significant efficacy in reducing VLCFA levels in vivo, including in the central nervous system. The extensive structure-activity relationship studies have provided valuable insights for the design of new analogues with improved properties. While preclinical safety remains a hurdle to be overcome, the continued exploration of pyrazole amides and other chemical scaffolds offers a viable path toward developing a substrate reduction therapy for X-linked adrenoleukodystrophy and other disorders associated with elevated VLCFAs.
References
Bezafibrate as a Reference Compound for ELOVL1 Inhibition Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bezafibrate with other alternatives as an inhibitor of the fatty acid elongase ELOVL1. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Elongation of Very Long-Chain Fatty Acids 1 (ELOVL1) is a critical enzyme in the synthesis of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. The accumulation of VLCFAs is a hallmark of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder.[1][2] This has made ELOVL1 a key therapeutic target for X-ALD and other related conditions. Bezafibrate, a fibrate drug traditionally used to treat hyperlipidemia, has been identified as a direct inhibitor of ELOVL1.[1][3] Specifically, its active form, bezafibroyl-CoA, competitively inhibits the fatty acid elongation activity of ELOVL1.[1] While bezafibrate has served as a useful tool compound in ELOVL1 research, its relatively low potency in vivo has spurred the development of more potent and selective inhibitors. This guide compares bezafibrate to these newer alternatives, providing researchers with the necessary information to select the appropriate reference compound for their ELOVL1 inhibition studies.
Comparative Analysis of ELOVL1 Inhibitors
Bezafibrate's inhibitory effect on ELOVL1 is observed in the micromolar range in cell-based assays. In contrast, newer synthetic inhibitors exhibit significantly higher potency, with IC50 values in the nanomolar and even picomolar range. The following table summarizes the quantitative data for bezafibrate and selected alternative ELOVL1 inhibitors.
| Compound Class | Specific Compound | Assay Type | Target | IC50/EC50 | Reference(s) |
| Fibrate | Bezafibrate | Cell-based de novo synthesis | ELOVL1 | ~400 µM (effective concentration) | |
| Fibrate | Gemfibrozil-CoA | In vitro enzyme assay | Fatty Acid Elongation | Not specified | |
| Pyrimidine Ether | ELOVL1-22 | Cell-based (LPC C26:0 synthesis) | ELOVL1 | 400 pM | |
| Pyrazole Amide | Compound 27 | In vitro enzyme assay | ELOVL1 | 0.9 µM | |
| Thiazole Amide | CPD37 | In vitro microsomal assay | ELOVL1 | ~50 nM | |
| Thiazole Amide | CPD37 | Cell-based (SM C26:0 reduction) | ELOVL1 | 52 nM |
Signaling Pathway and Inhibition Mechanism
ELOVL1 is the rate-limiting enzyme in the final steps of VLCFA synthesis, specifically the elongation of C22:0-CoA to C26:0-CoA. This process is crucial for the formation of various complex lipids. In X-linked adrenoleukodystrophy, a deficiency in the ABCD1 transporter leads to the accumulation of VLCFA-CoA in the cytosol, which then becomes a substrate for further elongation by ELOVL1, exacerbating the disease pathology. Bezafibrate, in its CoA-conjugated form, directly inhibits ELOVL1, thereby reducing the synthesis of C26:0 and other VLCFAs.
References
- 1. Elovl1 inhibition reduced very long chain fatty acids in a mouse model of adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IPPI-DB compound 27 detail [ippidb.pasteur.fr]
A Comparative Guide to Brain-Penetrant ELOVL1 Inhibitors for In Vivo Research
This guide provides a comparative analysis of the in vivo efficacy of publicly disclosed brain-penetrant inhibitors of Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1). The information is intended for researchers, scientists, and professionals in drug development. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the ELOVL1 signaling pathway and a general experimental workflow.
Introduction to ELOVL1 Inhibition in Neurological Diseases
ELOVL1 is the rate-limiting enzyme responsible for the elongation of very-long-chain fatty acids (VLCFAs), particularly those with 22 to 26 carbon atoms.[1] The accumulation of VLCFAs is a key pathological hallmark of X-linked adrenoleukodystrophy (ALD), a rare neurodegenerative disorder caused by mutations in the ABCD1 gene.[2][3] Therefore, inhibiting ELOVL1 presents a promising therapeutic strategy to reduce the levels of these pathogenic lipids in the central nervous system (CNS).[2] This guide focuses on a comparative overview of two distinct classes of brain-penetrant ELOVL1 inhibitors that have been evaluated in preclinical mouse models of ALD: pyrazole amides and a novel, unnamed small molecule inhibitor, here designated as CPD37.
Comparative In Vivo Efficacy and Pharmacokinetics
The following table summarizes the key in vitro potency, pharmacokinetic parameters, and in vivo efficacy of two prominent brain-penetrant ELOVL1 inhibitors.
| Parameter | Pyrazole Amide (Compound 27) | CPD37 |
| In Vitro Potency | ||
| ELOVL1 IC50 | 0.9 µM | ~50 nM |
| Pharmacokinetics | ||
| Oral Bioavailability (Mouse) | Favorable (exact value not specified) | 46% |
| Brain-to-Plasma Ratio | CNS-penetrant (exact value not specified) | 1.1 |
| In Vivo Efficacy (in Abcd1-/- mice) | ||
| Dose | Not specified | Up to 100 mg/kg/day, oral gavage |
| Treatment Duration | Not specified | 7, 14, and 30 days |
| Effect on Brain C26:0 VLCFA | Up to 65% reduction | Significant reduction (exact % not specified) |
| Effect on Plasma C26:0 VLCFA | Reduced to near-wild-type levels | Reduced to wild-type-like levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the generalized protocols for the in vivo evaluation of brain-penetrant ELOVL1 inhibitors based on published studies.
Animal Model
-
Species and Strain: Mouse, Abcd1 knockout (Abcd1 y/-) on a C57BL/6J background.[4]
-
Age: Typically, studies commence with 3-month-old mice.
-
Sex: Male mice are often used to model the X-linked inheritance of ALD.
-
Housing and Diet: Standard housing conditions with ad libitum access to food and water. Some studies may utilize a high-fat diet to challenge the lipid metabolism pathways.
Compound Administration
-
Formulation: Compounds are typically formulated in a vehicle suitable for oral administration, such as a solution or suspension in an aqueous medium containing agents to improve solubility and stability (e.g., Tween 80, methylcellulose).
-
Route of Administration: Oral gavage is the most common route for daily administration to mimic a clinical dosing scenario.
-
Dosing Regimen: Daily administration for a period ranging from one week to several months to assess both acute and chronic effects on VLCFA levels.
Sample Collection and Analysis
-
Blood Collection: Blood samples are collected at specified time points, often via submandibular or cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Tissue Collection: At the end of the study, animals are euthanized, and brain and spinal cord tissues are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
VLCFA Analysis:
-
Lipid Extraction: Lipids are extracted from plasma and homogenized tissues using a solvent system such as chloroform/methanol.
-
Hydrolysis: The extracted lipids are hydrolyzed to release the fatty acids.
-
Derivatization: The fatty acids are derivatized, for example, by methylation, to make them suitable for gas chromatography.
-
Quantification: The levels of C26:0 and other VLCFAs are quantified using gas chromatography-mass spectrometry (GC-MS), comparing the levels in treated animals to those in vehicle-treated and wild-type control groups.
-
Visualizing the ELOVL1 Pathway and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.
ELOVL1 Signaling Pathway
The diagram below illustrates the central role of ELOVL1 in the fatty acid elongation cycle.
Caption: The ELOVL1-mediated fatty acid elongation cycle.
In Vivo Efficacy Study Workflow
The following diagram outlines the typical workflow for an in vivo study comparing ELOVL1 inhibitors.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Elovl1-IN-3
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like Elovl1-IN-3 are paramount for ensuring laboratory safety and environmental compliance. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, a cautious and conservative approach to its disposal is mandatory. This guide provides a comprehensive, step-by-step operational plan based on the known structural components of the molecule—a pyrimidine and a morpholine moiety—and general best practices for laboratory chemical waste management.
Immediate Safety and Logistical Information
This compound, also identified as ELOVL1-22, should be treated as a hazardous substance until comprehensive toxicological and ecotoxicological data become available.[1] Personnel handling this compound must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations.[2][3]
Hazard Profile based on Structural Analogues
The hazard profile of this compound can be inferred from its constituent chemical groups:
-
Pyrimidine Derivatives : This class of compounds can be flammable in liquid form.[4]
-
Morpholine Derivatives : Morpholine and its derivatives are often classified as flammable liquids that can be harmful if swallowed and may cause severe skin burns and eye damage.[2]
Based on these characteristics, this compound should be handled with care to avoid contact, inhalation, and ingestion.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must wear appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | To protect against potential splashes of the compound, especially if in solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact with the potentially corrosive and toxic compound. |
| Body Protection | A standard laboratory coat. | To minimize the risk of skin exposure. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process requiring careful attention to detail to prevent contamination and ensure safety.
1. Waste Segregation and Collection:
-
Solid Waste : Collect all solid this compound waste, including residual amounts and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound must be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
2. Container Management:
-
Compatibility : Ensure the waste container is made of a material compatible with organic compounds.
-
Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (2761063-99-2), and any other identifiers required by your institution. The date of waste accumulation should also be clearly marked.
-
Storage : Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
3. Final Disposal:
-
Professional Disposal : Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
EHS Coordination : Contact your institution's EHS department to schedule a pickup and provide them with all available information about the compound.
4. Decontamination of Labware:
-
Empty Containers : The original product container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
-
Contaminated Labware : All non-disposable labware that has come into contact with this compound should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.
Spill and Emergency Procedures
Immediate and appropriate action is necessary in the event of a spill to mitigate exposure and contamination.
-
Small Spills (within a chemical fume hood) :
-
Ensure proper PPE is worn.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
-
-
Large Spills (or spills outside a fume hood) :
-
Evacuate the immediate area and alert nearby personnel.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Below is a visual representation of the disposal workflow for this compound.
References
Personal protective equipment for handling Elovl1-IN-3
For researchers, scientists, and drug development professionals, the safe handling of potent chemical inhibitors like Elovl1-IN--3 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
As a potent and orally active inhibitor of the ELOVL1 enzyme, Elovl1-IN-3 is a valuable tool in adrenoleukodystrophy (ALD) research.[1][2] However, as with any potent compound, a thorough understanding and implementation of safety protocols are critical. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following guidelines are based on best practices for handling potent, powdered chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following PPE is mandatory to minimize risk:
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved Respirator | A fit-tested N95 or higher-level respirator is crucial to prevent inhalation of the powder, especially during weighing and solution preparation. |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect against accidental splashes of the powder or its solutions. |
| Hand Protection | Double Nitrile Gloves | Wearing two pairs of chemically resistant gloves provides an extra layer of protection. The outer pair should be removed and disposed of as hazardous waste immediately after handling the compound. |
| Body Protection | Disposable Lab Coat or Gown | A dedicated, disposable lab coat or gown should be worn to prevent contamination of personal clothing. It should be removed before leaving the designated handling area. |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect against spills and falling objects. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Designated Area
-
Designated Handling Area: All handling of solid this compound and preparation of stock solutions must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to control airborne particles.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the compound, solvents, weighing paper, spatulas, vials, and waste containers.
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
Weighing and Solution Preparation
-
Weighing: Carefully weigh the desired amount of this compound powder on weighing paper within the fume hood. Use a dedicated, clean spatula.
-
Transfer: Gently transfer the weighed powder into an appropriate vial or flask.
-
Solubilization: Slowly add the desired solvent to the powder to avoid generating dust. Swirl the container gently to dissolve the compound. Sonication may be used to aid dissolution if necessary.[1]
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Storage
-
Solid Compound: Store the solid this compound in a tightly sealed container in a designated, well-ventilated, and secure location.
-
Stock Solutions: For long-term storage (up to 6 months), aliquot the stock solution into smaller, single-use vials and store at -80°C. For short-term storage (up to 1 month), store at -20°C.[1] Avoid repeated freeze-thaw cycles.[1]
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: All disposables that have come into contact with this compound, including weighing paper, pipette tips, gloves, and disposable lab coats, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and any solvent used for rinsing contaminated glassware should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.
-
Decontamination: All non-disposable equipment, such as spatulas and glassware, should be decontaminated with an appropriate solvent in the fume hood. The solvent used for decontamination should be collected as hazardous liquid waste.
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagrams illustrate the key steps and logical relationships.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
